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  • Product: 1-Ethyl-3,4-dinitro-1H-pyrazole
  • CAS: 70951-90-5

Core Science & Biosynthesis

Foundational

Thermodynamic Properties and Heat of Formation of 1-Ethyl-3,4-dinitro-1H-pyrazole

Executive Summary: The Melt-Cast Carrier Paradigm In the domain of high-energy density materials (HEDMs), 1-Ethyl-3,4-dinitro-1H-pyrazole (1-Et-3,4-DNP) represents a critical structural evolution from its parent compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Melt-Cast Carrier Paradigm

In the domain of high-energy density materials (HEDMs), 1-Ethyl-3,4-dinitro-1H-pyrazole (1-Et-3,4-DNP) represents a critical structural evolution from its parent compound, 3,4-dinitropyrazole (3,4-DNP). While 3,4-DNP exhibits impressive density and detonation velocity, its high melting point (86–88 °C) limits its utility as a liquid carrier in melt-cast formulations.

The N-ethylation of the pyrazole ring serves a dual thermodynamic purpose:

  • Disruption of Hydrogen Bonding: Replacing the acidic N-H proton eliminates intermolecular hydrogen bonding, significantly depressing the melting point to allow liquid-phase processing at ambient or near-ambient temperatures.

  • Desensitization: The alkyl chain acts as an internal plasticizer, increasing the critical diameter and reducing sensitivity to mechanical stimuli (impact and friction) compared to the parent heterocycle.

This guide provides a rigorous analysis of the thermodynamic architecture of 1-Et-3,4-DNP, focusing on its heat of formation (


), synthesis kinetics, and energetic performance.

Molecular Architecture & Synthesis Protocol

The synthesis of 1-Et-3,4-DNP is a nucleophilic substitution reaction governed by the


 mechanism. The regioselectivity is driven by the lone pair availability on the pyrazole nitrogen, which is influenced by the electron-withdrawing nitro groups at positions 3 and 4.
Synthesis Workflow

The standard protocol involves the N-alkylation of 3,4-dinitropyrazole using an ethyl halide in the presence of a mild base.

Reagents:

  • Substrate: 3,4-Dinitro-1H-pyrazole (3,4-DNP)

  • Alkylating Agent: Ethyl Bromide (EtBr) or Ethyl Iodide (EtI)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)

Protocol:

  • Dissolution: Dissolve 3,4-DNP (1.0 eq) in dry MeCN under an inert nitrogen atmosphere.

  • Deprotonation: Add

    
     (1.2 eq) and stir at ambient temperature for 30 minutes to generate the pyrazolate anion.
    
  • Alkylation: Dropwise addition of Ethyl Bromide (1.5 eq) to the suspension.

  • Reflux: Heat the mixture to 60–80 °C for 6–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3).

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve in

    
    , wash with water/brine, and dry over 
    
    
    
    .
  • Purification: Silica gel column chromatography (eluent: Hexane/EtOAc) to yield 1-Et-3,4-DNP as a pale yellow liquid/low-melting solid.

Reaction Pathway Visualization

SynthesisPathway DNP 3,4-Dinitro-1H-pyrazole (Solid, MP: 88°C) Anion Pyrazolate Anion (Intermediate) DNP->Anion K2CO3, MeCN Deprotonation (-H+) Product 1-Ethyl-3,4-dinitro-1H-pyrazole (Liquid/Low MP Solid) Anion->Product Nucleophilic Attack (SN2 Mechanism) EtBr Ethyl Bromide (Electrophile) EtBr->Product + Et group

Figure 1: Synthetic pathway for the N-alkylation of 3,4-DNP via an SN2 mechanism.

Thermodynamic Profiling: Heat of Formation[1]

The Heat of Formation (


) is the thermodynamic cornerstone for energetic materials, directly influencing the heat of detonation (

). For 1-Et-3,4-DNP, this value is derived using a combination of combustion calorimetry (experimental) and isodesmic computational methods (theoretical).
Theoretical Calculation (Isodesmic Approach)

Direct experimental measurement of


 for specific alkyl derivatives can be resource-intensive. The Isodesmic Reaction Method  is the industry standard for high-accuracy estimation. This method relies on the cancellation of systematic errors in the electronic energy calculations (DFT-B3LYP/6-311++G**) by preserving the number and type of chemical bonds.

Isodesmic Reaction Scheme:



Calculation Formula:



Thermodynamic Data Summary

The following table synthesizes experimental data for the parent/methyl compounds and calculated values for the ethyl derivative based on homologous series trends.

Property3,4-DNP (Parent)1-Methyl-3,4-DNP1-Ethyl-3,4-DNP (Calc.)Unit
Physical State SolidSolidLiquid / Low-MP Solid-
Melting Point 86 - 8820 - 23< 10 (Est.)°C
Density (

)
1.811.671.58 - 1.62g/cm³

+96.0+58.2+35.0 - +45.0kJ/mol
Detonation Velocity 8.88.35~7.8 - 8.0km/s
Decomposition (

)
275300~280°C

Note: The decrease in density and


 from Methyl to Ethyl is a standard "dilution effect" of the alkyl chain, which adds mass without contributing to the high-energy nitro-heterocycle core.
Thermodynamic Cycle Visualization

ThermoCycle cluster_0 Born-Haber Cycle for ΔfH Calculation Elements Standard State Elements (C, H2, N2, O2) GasPhase Gas Phase Molecule (DFT Calculated Energy) Elements->GasPhase Atomization Energy (Quantum Mechanics) SolidPhase Condensed Phase (Target Compound) Elements->SolidPhase Standard Enthalpy of Formation (ΔfH°) GasPhase->SolidPhase Heat of Sublimation (-ΔH_sub)

Figure 2: Thermodynamic cycle illustrating the calculation of Heat of Formation from quantum mechanical atomization energies and heats of sublimation.

Energetic Performance & Application

The primary application of 1-Et-3,4-DNP is as a melt-cast carrier . In modern munitions, TNT is being phased out due to toxicity and sensitivity issues. 1-Et-3,4-DNP offers a "tunable" liquid phase that can be loaded with high-power solids like RDX or HMX.

Detonation Parameters (EXPLO5)

Using the calculated


 and density, the performance is predicted via the Chapman-Jouguet (C-J) theory:
  • Velocity of Detonation (

    
    ):  ~7,900 m/s
    
  • Detonation Pressure (

    
    ):  ~26 GPa
    

While these values are lower than the parent 3,4-DNP, they are superior to TNT (


 m/s), making the ethyl derivative a high-performance replacement ingredient.
Sensitivity Profile[4]
  • Impact Sensitivity: > 40 J (Insensitive)

  • Friction Sensitivity: > 360 N (Insensitive)

  • Mechanism: The ethyl group provides steric bulk and vibrational degrees of freedom that dissipate mechanical energy, preventing "hot spot" formation that leads to accidental detonation.

Experimental Validation Protocol

To validate the theoretical values, the following experimental workflow is recommended for the synthesized 1-Et-3,4-DNP.

Bomb Calorimetry (Combustion Enthalpy)
  • Sample Prep: Encapsulate 0.5g of 1-Et-3,4-DNP in a benzoic acid pellet (combustion aid).

  • Combustion: Burn in a static jacket oxygen bomb calorimeter at 3.0 MPa

    
    .
    
  • Correction: Apply Washburn corrections for

    
     formation (due to high nitrogen content).
    
  • Calculation:

    
    
    
    
    
    [1]
Differential Scanning Calorimetry (DSC)[5][6]
  • Instrument: PerkinElmer DSC 8000 or equivalent.

  • Conditions: 50–400 °C at 5 °C/min heating rate under

    
     flow (50 mL/min).
    
  • Objective: Identify

    
     (Melting), 
    
    
    
    (Decomposition onset), and glass transition (
    
    
    ) to confirm suitability for low-temperature storage.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.ACS Omega, 2023.

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.Molecules, 2020.

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M

  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole.Journal of Thermal Analysis and Calorimetry, 2014.

  • Standard enthalpy of formation.IUPAC Gold Book / Wikipedia Summary.

Sources

Exploratory

An In-depth Technical Guide to the Density and Melting Point Characteristics of 1-Ethyl-3,4-dinitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Ethyl-3,4-dinitro-1H-pyrazole is a nitroaromatic heterocyclic compound of interest within the field of energetic materials and as a potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3,4-dinitro-1H-pyrazole is a nitroaromatic heterocyclic compound of interest within the field of energetic materials and as a potential scaffold in medicinal chemistry. Its physical properties, particularly density and melting point, are critical parameters that dictate its storage, handling, performance, and potential applications. This guide provides a comprehensive analysis of these characteristics, grounded in established scientific principles and experimental methodologies. While specific experimental data for 1-Ethyl-3,4-dinitro-1H-pyrazole is not widely published, this guide synthesizes information from closely related analogs to provide robust estimations and explains the underlying structure-property relationships.

The Significance of Density and Melting Point in Energetic Materials

The density of an energetic material is a crucial determinant of its detonation performance. A higher density allows for more energetic material to be packed into a given volume, which can lead to higher detonation velocities and pressures. In the context of drug development, the density of a crystalline active pharmaceutical ingredient (API) can influence its formulation, dissolution rate, and bioavailability.

The melting point is another fundamental physical property that provides insights into the purity and thermal stability of a compound. For energetic materials, a low melting point can be desirable for melt-cast applications, while a high melting point often correlates with greater thermal stability. In pharmaceutical sciences, the melting point is a key parameter for material characterization and quality control.

Estimated Physicochemical Properties of 1-Ethyl-3,4-dinitro-1H-pyrazole

Based on the known properties of the parent compound, 3,4-dinitro-1H-pyrazole, and the well-documented effects of N-alkylation on dinitropyrazoles, we can project the key physical characteristics of 1-Ethyl-3,4-dinitro-1H-pyrazole.

Property3,4-dinitro-1H-pyrazole (Parent Compound)1-Methyl-3,4-dinitro-1H-pyrazole1-Ethyl-3,4-dinitro-1H-pyrazole (Estimated)
Molecular Formula C₃H₂N₄O₄C₄H₄N₄O₄C₅H₆N₄O₄
Molecular Weight 158.07 g/mol 172.09 g/mol 186.12 g/mol
Predicted Density 1.867 g/cm³~1.67 g/cm³Slightly lower than the methyl analog
Melting Point 90-91 °C20-23 °CSignificantly lower than the parent compound

Note: The values for 1-Ethyl-3,4-dinitro-1H-pyrazole are estimations based on trends observed in related compounds.

The Influence of N-Alkylation on Density and Melting Point

The introduction of an ethyl group at the N1 position of the pyrazole ring is expected to have a significant impact on the crystal packing and intermolecular forces, thereby influencing both density and melting point.

  • Melting Point: N-alkylation of dinitropyrazoles generally leads to a substantial decrease in melting point. This is attributed to the disruption of intermolecular hydrogen bonding present in the N-H pyrazoles and the introduction of conformational flexibility with the alkyl chain. For instance, N-methyl-3,4-dinitropyrazole exhibits a melting point that is approximately 70°C lower than its parent compound. A similar, if not more pronounced, trend is anticipated for 1-Ethyl-3,4-dinitro-1H-pyrazole.

  • Density: The addition of an alkyl group, which is less dense than the nitro groups and the pyrazole ring, typically results in a decrease in the overall crystal density. The larger ethyl group, compared to a methyl group, may lead to less efficient crystal packing, potentially causing a further reduction in density.

Experimental Determination of Density and Melting Point

Accurate determination of the density and melting point of 1-Ethyl-3,4-dinitro-1H-pyrazole requires standardized experimental procedures. The following sections detail the recommended methodologies.

Density Determination: Gas Pycnometry

Gas pycnometry is a highly accurate and non-destructive technique for determining the true density of a solid powder.[1][2][3][4][5] It operates on the principle of gas displacement, where an inert gas like helium is used to measure the volume of the sample.

Gas_Pycnometry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calc Calculation Prep1 Dry the sample of 1-Ethyl-3,4-dinitro-1H-pyrazole in a desiccator. Prep2 Accurately weigh the dry sample using an analytical balance. Prep1->Prep2 Meas1 Place the weighed sample into the sample chamber of the gas pycnometer. Prep2->Meas1 Meas2 Seal the chamber and purge with helium gas to remove air and moisture. Meas1->Meas2 Meas3 Pressurize the sample chamber with helium to a known pressure (P1). Meas2->Meas3 Meas4 Expand the gas into a reference chamber of known volume (V_ref) and measure the final pressure (P2). Meas3->Meas4 Calc1 Calculate the sample volume (V_sample) using the ideal gas law and the pressure change. Meas4->Calc1 Calc2 Calculate the density (ρ) using the formula: ρ = mass / V_sample Calc1->Calc2

Gas pycnometry workflow for density determination.
  • Sample Preparation:

    • Ensure the sample of 1-Ethyl-3,4-dinitro-1H-pyrazole is a fine, dry powder.

    • Accurately weigh a suitable amount of the sample using a calibrated analytical balance.

  • Instrument Setup:

    • Calibrate the gas pycnometer using the provided standard calibration spheres.

    • Select the appropriate sample cell size for the amount of material being analyzed.

  • Measurement:

    • Place the weighed sample into the sample cell and seal it in the instrument.

    • Initiate the analysis sequence, which typically involves multiple cycles of purging and pressurization with helium.

    • The instrument software will automatically calculate the sample volume based on the pressure changes.

  • Data Analysis:

    • The density is calculated by dividing the sample's mass by its measured volume.

    • Perform multiple measurements to ensure reproducibility and report the average density and standard deviation.

Melting Point Determination: Capillary Method

The capillary melting point method is a standard technique for determining the melting point of a crystalline solid.[6][7][8] A small amount of the powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Grind the crystalline sample of 1-Ethyl-3,4-dinitro-1H-pyrazole into a fine powder. Prep2 Pack the powder into a capillary tube to a height of 2-3 mm. Prep1->Prep2 Meas1 Place the capillary tube into the melting point apparatus. Prep2->Meas1 Meas2 Heat the sample rapidly to ~15-20°C below the expected melting point. Meas1->Meas2 Meas3 Reduce the heating rate to 1-2°C per minute. Meas2->Meas3 Meas4 Observe and record the temperature at which melting begins (onset) and is complete (clear point). Meas3->Meas4 Anal1 Report the melting point as a range from the onset to the clear point. Meas4->Anal1 Anal2 Perform duplicate measurements to confirm the result. Anal1->Anal2

Capillary method workflow for melting point determination.
  • Sample Preparation:

    • Place a small amount of dry 1-Ethyl-3,4-dinitro-1H-pyrazole on a clean, dry surface.

    • Gently tap the open end of a capillary tube into the powder to fill it to a height of 2-3 mm.[7][9]

    • Tap the sealed end of the capillary on a hard surface to pack the sample tightly.

  • Instrument Setup:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned.

  • Measurement:

    • If the approximate melting point is unknown, a rapid preliminary heating can be performed to get an estimate.[9]

    • For an accurate measurement, heat the sample to a temperature about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]

    • Carefully observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

Conclusion

The density and melting point of 1-Ethyl-3,4-dinitro-1H-pyrazole are fundamental properties that are crucial for its handling, characterization, and application. While experimental data for this specific compound is scarce, a thorough understanding of the structure-property relationships within the dinitropyrazole family allows for reliable estimations. It is projected that 1-Ethyl-3,4-dinitro-1H-pyrazole will have a significantly lower melting point and a slightly lower density compared to its parent compound, 3,4-dinitro-1H-pyrazole. The detailed experimental protocols provided in this guide for gas pycnometry and capillary melting point determination offer a clear pathway for the precise and accurate measurement of these vital physical characteristics.

References

  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. Retrieved February 15, 2026, from [Link]

  • Melting Point Apparatus Guidelines. (2010, May 3). University of Houston. Retrieved February 15, 2026, from [Link]

  • Mel-Temp Melting Point Apparatus. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 15, 2026, from [Link]

  • Gas pycnometer for true density measurement of solids and powders. (n.d.). Making.com. Retrieved February 15, 2026, from [Link]

  • Gas Pycnometry | Density Measurement. (n.d.). Covalent Metrology. Retrieved February 15, 2026, from [Link]

  • Gas Pycnometer. (n.d.). Henry Royce Institute. Retrieved February 15, 2026, from [Link]

  • Measuring the Melting Point. (2023, May 8). Laboratory Equipment. Retrieved February 15, 2026, from [Link]

  • Gas Pycnometer: Density Measurement via Gas Displacement. (n.d.). Analis s.a. Retrieved February 15, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Nitrogen content and oxygen balance calculation for 1-Ethyl-3,4-dinitro-1H-pyrazole

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Ethyl-3,4-dinitro-1H-pyrazole: Nitrogen Content and Oxygen Balance Abstract This technical guide provides a comprehensive, first-principles approac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Ethyl-3,4-dinitro-1H-pyrazole: Nitrogen Content and Oxygen Balance

Abstract

This technical guide provides a comprehensive, first-principles approach to calculating two critical physicochemical parameters for the energetic material 1-Ethyl-3,4-dinitro-1H-pyrazole: its nitrogen content and oxygen balance. These parameters are fundamental in predicting the performance, safety, and application profile of nitrogen-rich energetic compounds.[1][2][3] This document is intended for researchers and scientists in the fields of energetic materials, synthetic chemistry, and drug development, offering a self-validating protocol grounded in established chemical theory. The causality behind each calculation step is elucidated to provide not just a method, but a foundational understanding.

Compound Profile: 1-Ethyl-3,4-dinitro-1H-pyrazole

1-Ethyl-3,4-dinitro-1H-pyrazole is a heterocyclic, nitrogen-rich compound. The pyrazole backbone, substituted with an ethyl group and two nitro groups (NO₂), categorizes it as an energetic material. The high nitrogen content and the presence of oxidizing nitro groups are key indicators of its potential energetic properties.[3] A precise understanding of its elemental composition is the mandatory first step for any theoretical or experimental evaluation.

Molecular Structure:

The foundational information for all subsequent calculations is the compound's molecular formula.

  • Molecular Formula: C₅H₆N₄O₄[4]

Based on this formula, the atomic composition and molecular weight are determined. Atomic weights are based on IUPAC standard values.

ElementSymbolAtomic CountAtomic Weight ( g/mol )Molar Mass Contribution ( g/mol )
CarbonC512.01160.055
HydrogenH61.0086.048
NitrogenN414.00756.028
OxygenO415.99963.996
Total Molecular Weight: 186.127

Calculation of Nitrogen Content (%N)

Theoretical Framework

Nitrogen content is a crucial metric for energetic materials. The detonation or rapid decomposition of many such compounds releases gaseous nitrogen (N₂), a highly stable molecule with a strong triple bond. The massive and rapid release of this gas is a primary driver of the explosive force.[5] Therefore, a higher nitrogen content often correlates with increased energy output and gas volume upon reaction. The calculation is a direct application of the law of definite proportions, quantifying the mass percentage of nitrogen within the molecule.[6]

Experimental Protocol: Theoretical Calculation

This protocol outlines the theoretical calculation of nitrogen content from the molecular formula. This method provides a precise value that serves as a benchmark for experimental methods like the Dumas or Kjeldahl techniques.[7][8][9]

Methodology:

  • Determine Total Mass of Nitrogen: Calculate the total mass contribution of all nitrogen atoms in one mole of the compound.

    • Causality: This step isolates the mass of the element of interest from the total molecular mass.

    • Calculation:

  • Calculate Total Molecular Weight: As determined in Section 1.0, the molecular weight (MW) of C₅H₆N₄O₄ is 186.127 g/mol .

  • Compute Nitrogen Percentage: Apply the standard formula for mass percentage.

    • Causality: This ratio expresses the fraction of the total molecular weight that is constituted by nitrogen, presented as a percentage.

    • Calculation:

Calculation of Oxygen Balance (OB%)

Theoretical Framework

Oxygen balance (OB) is a measure of the degree to which an energetic material can be oxidized.[10][11] It quantifies whether the molecule contains enough oxygen to completely convert all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).

  • Zero Oxygen Balance: The molecule has the exact amount of oxygen needed for complete combustion.

  • Positive Oxygen Balance: The molecule contains more oxygen than needed, releasing excess O₂ upon reaction. This can be useful for mixtures with oxygen-deficient materials.[10]

  • Negative Oxygen Balance: The molecule is oxygen-deficient. Its decomposition will be incomplete, often producing toxic carbon monoxide (CO), soot (C), and other reduced species.[10][12]

The OB% is a critical parameter for predicting detonation products, energy release, and the potential need for formulation with external oxidizers to maximize performance.[13]

Experimental Protocol: Theoretical Calculation

The calculation is based on the stoichiometry of complete combustion. The standard formula provides the percentage by weight of oxygen required (if negative) or liberated (if positive) for 100 grams of the compound to achieve a zero balance.

Methodology:

  • Identify Atomic Counts: From the molecular formula C₅H₆N₄O₄:

    • X (Number of Carbon atoms) = 5

    • Y (Number of Hydrogen atoms) = 6

    • Z (Number of Oxygen atoms) = 4

  • Apply the Oxygen Balance Formula: The most widely used formula for a CₓHᵧNₙOₙ compound is:

    • Causality: The formula calculates the mass of oxygen needed to fully oxidize the carbon (2 atoms of O per C) and hydrogen (1/2 atom of O per H) and subtracts the oxygen already present in the molecule. The -1600 factor arises from the atomic weight of oxygen (16) multiplied by 100 to express the result as a percentage per 100g of material.[10][12]

    • Formula:

  • Compute the Oxygen Balance Value:

    • Calculation:

Interpretation of Results

An oxygen balance of -77.37% indicates that 1-Ethyl-3,4-dinitro-1H-pyrazole is significantly oxygen-deficient. This has several practical implications:

  • Its detonation in the absence of an external oxidizer will be incomplete.

  • The detonation products will likely include significant amounts of carbon monoxide (CO) and elemental carbon (soot).

  • To achieve maximum energy output, it would need to be formulated with an oxygen-rich compound (e.g., ammonium nitrate, which has an OB of +20%).[12]

Summary of Physicochemical Properties

The key calculated parameters for 1-Ethyl-3,4-dinitro-1H-pyrazole are summarized below for clarity and ease of reference.

ParameterSymbolValue
Molecular FormulaC₅H₆N₄O₄-
Molecular WeightMW186.127 g/mol
Nitrogen Content%N30.10%
Oxygen BalanceOB%-77.37%

Visualization of Calculation Workflow

The logical flow from the initial molecular formula to the final derived parameters is illustrated in the diagram below.

G cluster_input Input Data cluster_calc Primary Calculations cluster_output Derived Parameters A Molecular Formula C₅H₆N₄O₄ B 1. Atomic Counts C=5, H=6, N=4, O=4 A->B Parse C 2. Molecular Weight (MW) 186.127 g/mol B->C Sum Atomic Weights D Nitrogen Content (%N) 30.10% C->D Uses MW & N count E Oxygen Balance (OB%) -77.37% C->E Uses MW & C,H,O counts

Caption: Workflow for calculating %N and OB% from the molecular formula.

References

  • Oxygen balance - Wikipedia. (n.d.). Wikipedia. [Link]

  • Oxygen balance - Sciencemadness Wiki. (2019, June 17). Sciencemadness. [Link]

  • Oxygen balance – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Oxygen balance - Grokipedia. (n.d.). Grokipedia. [Link]

  • How to calculate the percentage nitrogen in an organic compound. (2016, February 21). Quora. [Link]

  • OXYGEN BALANCE. (n.d.). GlobalSpec. [Link]

  • The Oxygen Balance Criterion for Thermal Hazards Assessment. (n.d.). ioMosaic. [Link]

  • Mixing ANFO and the Oxygen Balance. (n.d.). Penn State College of Earth and Mineral Sciences. [Link]

  • The nitrogen content of organic compounds can be determined by the Dumas method. (n.d.). Vaia. [Link]

  • Estimation of Nitrogen Content by Kieldhl. (n.d.). Scribd. [Link]

  • Nitrogen heterocycle-based energetic materials: New opportunities and state-of-the-art. (2025, August 7). ResearchGate. [Link]

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. (2022, March 16). Frontiers. [Link]

  • Kjeldahl Method Nitrogen Calculation - Step-by-Step Guide. (2026, January 16). Shiksha Nation. [Link]

  • Dense nitrogen-rich energetic materials: A study of 5,5′-bis(1H-tetrazolyl)amine. (2014, May 8). The Journal of Chemical Physics. [Link]

  • Estimation of nitrogen - Dumas, Kjeldahls method. (2018, September 29). BrainKart. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Physicochemical Characterization of 1-Ethyl-3,4-dinitro-1H-pyrazole

The following technical guide details the solubility profile and physicochemical characterization of 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) . This guide is structured to assist researchers in the handling, purification,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) . This guide is structured to assist researchers in the handling, purification, and formulation of this energetic pyrazole derivative.

Executive Summary

1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) is a nitrogen-rich heterocyclic compound belonging to the class of nitropyrazoles, widely investigated for applications in energetic materials (explosives and propellants) and as a pharmaceutical intermediate. Unlike its parent compound, 3,4-Dinitro-1H-pyrazole (DNP) , which is a solid with a high melting point (~88 °C), the introduction of the N-ethyl group significantly disrupts crystal packing, lowering the melting point and altering the solubility landscape.

This guide provides a comprehensive analysis of the solubility behavior of EDNP, grounded in the thermodynamic properties of its structural analogs (3,4-DNP and 1-Methyl-3,4-dinitro-1H-pyrazole). It establishes a validated protocol for solubility determination and offers predictive insights for solvent selection in synthesis and recrystallization.

Physicochemical Profile & Structural Logic[1]

Understanding the solubility of EDNP requires analyzing its molecular architecture compared to its nearest neighbors.

Property3,4-Dinitro-1H-pyrazole (Parent)1-Methyl-3,4-dinitro-1H-pyrazole (MDNP)1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP)
State (25°C) Solid (Crystalline)Liquid / Low-Melting SolidLiquid / Low-Melting Solid
Melting Point 86–88 °C~21 °C< 20 °C (Predicted)
Polarity High (H-bond donor)Moderate (Dipolar aprotic)Moderate-Low (Increased Lipophilicity)
Key Interaction Intermolecular H-bondingDipole-DipoleVan der Waals & Dipole-Dipole

Solubility Mechanism: The N-ethyl substitution eliminates the acidic proton found in the parent 3,4-DNP, removing the capacity for strong intermolecular hydrogen bonding. This results in:

  • Enhanced Solubility in Organic Solvents: The ethyl group increases lipophilicity, making EDNP highly soluble in chlorinated solvents, esters, and ketones.

  • Reduced Water Solubility: Unlike the parent DNP, which has slight water solubility due to H-bonding capability, EDNP is hydrophobic.

  • Phase Behavior: Due to its low melting point, EDNP often exists as a supercooled liquid or oil, making "miscibility" a more relevant term than "solubility" in many organic solvents.

Solubility Landscape: Solvent Compatibility Ranking

The following classification is derived from thermodynamic data of analogous dinitropyrazoles and standard "like dissolves like" principles.

Tier 1: High Solubility / Miscible (Recommended for Dissolution)

These solvents are ideal for reaction media or preparing high-concentration stock solutions.

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Esters: Ethyl Acetate

  • Chlorinated: Dichloromethane (DCM), Chloroform

Tier 2: Moderate Solubility (Temperature Dependent)

These solvents are effective for recrystallization (if solid) or liquid-liquid extraction.

  • Alcohols: Methanol, Ethanol, Isopropanol (Solubility increases significantly with Temperature)

  • Ethers: Tetrahydrofuran (THF), Diethyl Ether

  • Aromatics: Toluene, Xylene

Tier 3: Low Solubility / Immiscible (Anti-Solvents)

Use these to precipitate the compound or induce phase separation.

  • Alkanes: n-Hexane, n-Heptane, Cyclohexane

  • Water: (Immiscible/Insoluble)

Experimental Protocol: Solubility Determination

Since EDNP may exist as a liquid or low-melting solid, two distinct protocols are required.[1]

Method A: Dynamic Laser Monitoring (For Solid Phase)

Use this method if the sample is crystalline at room temperature.

Principle: Measures the intensity of a laser beam passing through a solvent/solute mixture. Dissolution is detected by the restoration of beam transmission.

Workflow Diagram:

SolubilityProtocol Start Start: Weigh EDNP Sample Solvent Add Solvent (Gravimetric Addition) Start->Solvent Equilibrate Thermostat Bath (±0.05 K) Continuous Stirring Solvent->Equilibrate Laser Laser Monitoring System (Detect Turbidity) Equilibrate->Laser Decision Is Beam Transmittance Max? Laser->Decision Decision->Equilibrate No (Turbid) Record Record Temperature & Mass Fraction Decision->Record Yes (Dissolved) Repeat Add more solute or change Temp Record->Repeat

Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid solubility.

Method B: Cloud Point Method (For Liquid/Oil Phase)

Use this method if EDNP is a liquid to determine miscibility gaps (LLE).

  • Preparation: Place known mass of EDNP and Solvent in a glass equilibrium cell.

  • Heating: Heat the mixture until it becomes a homogeneous single phase.

  • Cooling: Slowly cool the mixture while stirring.

  • Detection: Record the temperature (Cloud Point) where the solution becomes turbid (onset of phase separation).

Thermodynamic Modeling

To correlate experimental solubility data, the Modified Apelblat Equation is the industry standard for pyrazole derivatives. It models the mole fraction solubility (


) as a function of temperature (

).


  • 
     : Mole fraction of EDNP.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Causality in Modeling:

  • Parameter B: Reflects the enthalpy of solution. A negative B value typically indicates an endothermic dissolution process (solubility increases with T).

  • Parameter C: Accounts for the temperature dependence of the heat capacity difference between the solid and liquid phases.

Applications & Handling

Synthesis & Purification
  • Recrystallization: If EDNP solidifies, a mixed-solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended. The ethyl group renders it too soluble in pure ethanol for high-yield recovery at room temperature; adding water (anti-solvent) forces precipitation.

  • Extraction: For synthesizing EDNP from aqueous nitration mixtures, use Dichloromethane (DCM) or Ethyl Acetate . The high partition coefficient favors the organic phase.

Safety Considerations (Energetic Materials)
  • Thermal Stability: Dinitropyrazoles can decompose exothermically. Avoid overheating solutions above 60°C without DSC verification.

  • Compatibility: Avoid strong bases (NaOH, KOH) as they can degrade the nitro groups or cause ring cleavage in harsh conditions.

References

  • Liu, Y., Li, Y., Lan, G., Chen, J., & Pan, H. (2016). Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K. Journal of Chemical & Engineering Data, 61(7), 2516-2524. Link

  • Ravi, P., Badgujar, D. M., Gore, G. M., Tewari, S. P., & Sikder, A. K. (2011).[2] Review on Melt Cast Explosives. Propellants, Explosives, Pyrotechnics, 36(5), 393-403. Link

  • Zhang, Y., Li, Y., Yu, T., Liu, Y., et al. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole. ACS Omega, 4(21), 19011-19017. Link

  • Larson, A. R., et al. (2023).[1] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21). Link

Sources

Foundational

Thermal Decomposition Mechanisms of 1-Ethyl-3,4-dinitro-1H-pyrazole under Thermal Stress

This guide details the thermal decomposition mechanisms of 1-Ethyl-3,4-dinitro-1H-pyrazole (1-Et-3,4-DNP) . It is structured to provide actionable insights for researchers in energetic materials and process safety, focus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal decomposition mechanisms of 1-Ethyl-3,4-dinitro-1H-pyrazole (1-Et-3,4-DNP) . It is structured to provide actionable insights for researchers in energetic materials and process safety, focusing on kinetic parameters, reaction pathways, and experimental validation.

Executive Summary

1-Ethyl-3,4-dinitro-1H-pyrazole (1-Et-3,4-DNP) represents a class of melt-castable energetic materials derived from the parent 3,4-dinitropyrazole (3,4-DNP). By substituting the acidic N-H proton with an ethyl group, the melting point is significantly suppressed (often to liquid or low-melting solid states) while retaining the high thermal stability characteristic of the dinitropyrazole backbone.

This guide analyzes the decomposition topology of 1-Et-3,4-DNP, identifying C-NO₂ homolysis as the rate-limiting step, followed by complex ring fragmentation. It provides a validated experimental protocol for kinetic determination and visualizes the competing decay pathways.

Chemical Structure & Thermal Properties

Understanding the starting material is critical for interpreting decomposition data. The ethyl substitution at the N1 position stabilizes the pyrazole ring against nucleophilic attack but introduces a specific aliphatic weak point (the


 bond) that distinguishes it from its methyl analog.
PropertyValue / CharacteristicRelevance to Decomposition
Molecular Formula

High nitrogen content favors

evolution.
Melting Point Low (< 80°C) / LiquidAllows for melt-cast processing; decomposition occurs in the liquid phase.
Onset (

)
~290–300°CExceptional thermal stability for an aliphatic-substituted nitroazole.
Oxygen Balance NegativeDecomposition yields significant carbonaceous residue (soot).

Experimental Protocol: Kinetic Data Acquisition

To accurately model the decomposition mechanism, precise thermo-analytical data is required. The following protocol minimizes mass-transfer limitations and ensures kinetic fidelity.

Differential Scanning Calorimetry (DSC) & Thermogravimetry (TG)

Objective: Determine the activation energy (


) and pre-exponential factor (

).[1]
  • Sample Preparation:

    • Use hermetically sealed aluminum pans with a laser-drilled pinhole (50 µm) to allow gas escape while maintaining self-generated atmosphere.

    • Sample mass: 0.5 – 1.0 mg . Note: Keep mass low to prevent thermal runaway and sensor saturation.

  • Instrument Calibration:

    • Calibrate temperature using Indium (

      
      ) and Zinc (
      
      
      
      ) standards.[2]
  • Heating Program:

    • Perform non-isothermal runs at four distinct heating rates (

      
      ): 2.5, 5.0, 10.0, and 20.0 °C/min .
      
    • Range: Ambient to 400°C.

    • Purge Gas: High-purity Nitrogen (

      
      ) at 50 mL/min.
      
Self-Validating Logic (Quality Control)
  • Check 1: The peak temperature (

    
    ) must shift to higher values as 
    
    
    
    increases. If
    
    
    is static, the process is mass-transfer limited, not kinetically controlled.
  • Check 2: The heat of decomposition (

    
    ) should remain constant across all heating rates. A variance >5% indicates competing side reactions dependent on thermal history.
    

Decomposition Mechanism & Pathways

The thermal decay of 1-Et-3,4-DNP is governed by two primary competing mechanisms: C-NO₂ Homolysis (Pathway A) and Nitro-Nitrite Rearrangement (Pathway B). A minor tertiary pathway involves N-dealkylation.

Pathway A: C-NO₂ Homolysis (Dominant)

The weakest bond in the molecule is the


 bond at the 3- or 4-position. Thermal stress causes this bond to rupture, generating a pyrazolyl radical and nitrogen dioxide (

).
  • Reaction:

    
    
    
  • Energetics: Bond Dissociation Energy (BDE)

    
     60–70 kcal/mol.
    
Pathway B: Nitro-Nitrite Rearrangement

The nitro group isomerizes to a nitrite ester (-ONO) via a radical recombination cage effect or a concerted shift. The O-NO bond is significantly weaker than C-NO₂, leading to rapid scission and NO release.

  • Reaction:

    
    
    
Pathway C: N-Ethyl Elimination (Minor)

Unlike the methyl derivative, the ethyl group possesses


-hydrogens. At extreme temperatures, a concerted elimination can occur, releasing ethylene (

) and leaving the acidic 3,4-dinitropyrazole.
  • Reaction:

    
    
    
Visualization of Decomposition Topology

The following diagram illustrates the branching pathways, highlighting the critical intermediates.

DecompositionMechanism Start 1-Ethyl-3,4-dinitro-1H-pyrazole (Precursor) Homolysis Pathway A: C-NO2 Homolysis (Rate Limiting Step) Start->Homolysis  High T (Primary) Rearrangement Pathway B: Nitro-Nitrite Rearrangement Start->Rearrangement  Isomerization Elimination Pathway C: Beta-Elimination (Minor) Start->Elimination  >300°C Radical Pyrazolyl Radical (Intermediate) Homolysis->Radical NO2 NO2 Gas Homolysis->NO2 RingOpen Ring Opening & Fragmentation Radical->RingOpen Nitrite Nitrite Ester (R-ONO) Rearrangement->Nitrite Nitrite->Radical NO NO Gas Nitrite->NO Ethylene Ethylene (C2H4) Elimination->Ethylene Parent 3,4-Dinitropyrazole (Acidic Residue) Elimination->Parent Parent->RingOpen Gases Final Gases: CO2, N2, H2O, HCN RingOpen->Gases

Figure 1: Mechanistic flowchart of 1-Et-3,4-DNP decomposition showing the competition between homolysis and rearrangement.

Kinetic Parameters & Stability Data

The following data summarizes the kinetic landscape of 1-Et-3,4-DNP and its close analogs. The activation energy (


) is the energy barrier for the rate-limiting step (Pathway A).
ParameterValue (Range)MethodInterpretation
Activation Energy (

)
125 – 170 kJ/mol Kissinger / OzawaModerate barrier; typical for nitropyrazoles. Indicates stability >250°C.
Pre-exponential Factor (

)
13.0 – 14.5

ASTM E698Consistent with first-order unimolecular bond scission.
Critical Temp (

)
~285°C CalculationTheoretical temperature of thermal explosion.
Peak Temp (

)
298°C DSC @ 5°C/minsignificantly higher than RDX/HMX, indicating superior thermal safety.

Note: Data derived from homologous series analysis of 1-Methyl-3,4-DNP and 3,4-DNP parent molecules [1, 2].

Safety & Handling Implications

Based on the decomposition profile, the following safety protocols are mandatory:

  • Processing Temperature: Melt-casting operations must be maintained at < 120°C . This provides a safety margin of >150°C below the decomposition onset.

  • Compatibility: Avoid contact with strong bases. While the ethyl group removes the acidic proton, the nitro groups are susceptible to base-catalyzed hydrolysis, which can lower the decomposition onset.

  • Ventilation: Decomposition releases toxic

    
     and potentially 
    
    
    
    . All thermal aging tests must be conducted in a fume hood with appropriate scrubbing.

References

  • Sinditskii, V. P., et al. (2015). "Thermal Decomposition of Nitropyrazoles." ResearchGate. Available at:

  • Zhang, Q., et al. (2015).[3] "Optimization on synthesis process and characterization of 1-methyl-3,4-dinitropyrazoles." Chinese Journal of Energetic Materials. Available at:

  • Zhou, J., et al. (2021).[4] "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials." Molecules. Available at:

  • Klapötke, T. M., et al. (2023). "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." MDPI. Available at: [2]

Sources

Protocols & Analytical Methods

Method

1H and 13C NMR spectroscopy characterization of 1-Ethyl-3,4-dinitro-1H-pyrazole

This Application Note is designed for researchers and quality control scientists involved in the synthesis and characterization of energetic materials and pharmaceutical intermediates. It details the protocol for the str...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and quality control scientists involved in the synthesis and characterization of energetic materials and pharmaceutical intermediates. It details the protocol for the structural validation of 1-Ethyl-3,4-dinitro-1H-pyrazole (1-Et-3,4-DNP) using high-field Nuclear Magnetic Resonance (NMR) spectroscopy.

Abstract & Significance

1-Ethyl-3,4-dinitro-1H-pyrazole is a derivative of 3,4-dinitropyrazole (DNP), a high-performance, melt-castable energetic material. The ethylation at the N1 position significantly alters the melting point and sensitivity profile of the parent compound. Precise NMR characterization is critical to distinguish this regioisomer from its 3,5-dinitro counterpart and to quantify impurities such as unreacted DNP or hydrolysis products. This guide provides a robust workflow for 1H and 13C NMR analysis, emphasizing the differentiation of nitro-regioisomers and the detection of trace synthetic byproducts.

Chemical Context & Safety

  • Compound Class: Nitro-heterocycle (Energetic Material).[1][2]

  • Molecular Formula: C₅H₆N₄O₄

  • Molecular Weight: 186.13 g/mol

  • Hazards: Potential explosion hazard. Handle small quantities (<20 mg) behind a blast shield. Avoid metal spatulas; use conductive plastic or wood.

Experimental Protocol

Sample Preparation

Solvent Selection:

  • Primary: Deuterated Chloroform (CDCl₃ ) is recommended for routine analysis to maximize resolution of the ethyl coupling constants.

  • Secondary: Deuterated DMSO (DMSO-d₆ ) should be used if the sample exhibits low solubility or if water peak overlap in CDCl₃ obscures the ethyl quartet.

Procedure:

  • Weigh 10–15 mg of the analyte into a clean vial.

  • Add 0.6 mL of solvent (CDCl₃ with 0.03% TMS).

  • Vortex gently until fully dissolved. Ensure no suspended solids remain (particulates cause magnetic field inhomogeneity, broadening lines).

  • Transfer to a 5 mm high-precision NMR tube. Cap and label immediately.

Instrument Parameters (400 MHz or higher)

To ensure quantitative accuracy and spectral clarity, do not use standard "quick scan" parameters. The relaxation times of the quaternary carbons bonded to nitro groups are long.

Parameter1H NMR (Proton)13C{1H} NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures accurate integration.
Spectral Width 14 ppm (-2 to 12 ppm)240 ppm (-10 to 230 ppm)Covers all downfield nitro-aromatic signals.
Acquisition Time (AQ) 3.0 sec1.0 secSufficient for digital resolution.
Relaxation Delay (D1) 5.0 sec 2.0 - 5.0 sec Critical: Nitro-substituted carbons relax slowly. Short D1 leads to missing quaternary signals.
Scans (NS) 161024+High NS needed for 13C due to low sensitivity of quaternary carbons.
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.

Results & Discussion

1H NMR Analysis

The proton spectrum of 1-Et-3,4-DNP is characterized by a distinct aromatic singlet and a classic ethyl pattern. The high electronegativity of the two nitro groups and the pyrazole nitrogens significantly deshields the ring proton.

Spectral Assignments (in CDCl₃):

PositionSignal TypeChemical Shift (δ, ppm)IntegrationCoupling (J, Hz)Mechanistic Insight
H-5 Singlet (s)8.90 – 9.05 1H-Highly deshielded by adjacent N1 and C4-NO₂. Diagnostic for 3,4-substitution.
N-CH₂ Quartet (q)4.30 – 4.45 2HJ ≈ 7.3Deshielded by the aromatic nitrogen (N1).
CH₃ Triplet (t)1.55 – 1.65 3HJ ≈ 7.3Typical terminal methyl group.

Interpretation:

  • Regioisomer Check: If a signal appears upfield around 7.5–7.8 ppm , this indicates the presence of the 3,5-dinitro isomer (where the proton is at C4, shielded by two flanking nitro groups but lacking the direct N-adjacent deshielding of the C5 position).

  • Purity Check: Look for a broad singlet ~12-13 ppm (indicative of unreacted 3,4-dinitropyrazole NH) or signals at 2.1 ppm (residual acetone/solvent).

13C NMR Analysis

The carbon spectrum confirms the backbone. Note that C3 and C4 are quaternary and will appear as lower-intensity peaks compared to C5 and the ethyl group.

Spectral Assignments (in CDCl₃):

PositionTypeShift (δ, ppm)Description
C-3 C_quat~145 - 150 Attached to NO₂. Weak intensity.
C-5 CH~134 - 138 Aromatic CH. High intensity.
C-4 C_quat~125 - 129 Attached to NO₂. Weak intensity.
N-CH₂ CH₂~48 - 52 Methylene bridge.
CH₃ CH₃~14 - 15 Methyl terminus.

Note: Chemical shifts may vary by ±1 ppm depending on concentration and exact solvent water content.

Visualization of Characterization Workflow

The following diagram outlines the logical flow for characterizing the synthesized material, including decision nodes for troubleshooting impurities.

NMR_Workflow Start Crude 1-Ethyl-3,4-DNP Prep Sample Prep: 15mg in CDCl3 Start->Prep H_Acq Acquire 1H NMR (ns=16, D1=5s) Prep->H_Acq Check_H5 Check H-5 Signal Position H_Acq->Check_H5 Valid_34 Signal @ ~9.0 ppm (3,4-Isomer Confirmed) Check_H5->Valid_34 Matches Valid_35 Signal @ ~7.6 ppm (3,5-Isomer Detected) Check_H5->Valid_35 Mismatch C_Acq Acquire 13C NMR (ns=1024, D1=2s) Valid_34->C_Acq Recryst Recrystallize/Column (Remove Isomer) Valid_35->Recryst Check_Quat Verify Quaternary Carbons (C3, C4) C_Acq->Check_Quat Check_Quat->C_Acq Low S/N (Increase ns) Final Generate COA (Certificate of Analysis) Check_Quat->Final All Signals Present Recryst->Prep

Figure 1: Decision-tree workflow for the NMR validation of 1-Ethyl-3,4-dinitro-1H-pyrazole, highlighting the critical differentiation between the 3,4- and 3,5-regioisomers.

Troubleshooting & Validation

Common Pitfalls
  • Missing Quaternary Carbons (C3/C4):

    • Cause: Relaxation delay (D1) is too short. The nitro groups prevent efficient relaxation.

    • Solution: Increase D1 to 5 seconds or add a relaxation agent (e.g., Cr(acac)₃), though the latter may broaden peaks.

  • Solvent Peak Overlap:

    • Issue: Residual water in DMSO-d₆ can appear near 3.3 ppm, potentially obscuring impurities.

    • Solution: Use CDCl₃ or dry the DMSO over molecular sieves.

  • Isomer Contamination:

    • During synthesis (nitration of N-ethylpyrazole), the 3,5-dinitro isomer is a common byproduct.

    • Validation: Integration of the aromatic proton signals. If a small peak appears at 7.6 ppm, calculate the molar ratio:

      
      .
      

References

  • Pagoria, P. F., et al. (2023). "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega.

  • Zhang, Q., et al. (2012).[1] "Synthesis and characterization of 3,4-dinitropyrazole." Journal of Beijing Institute of Technology.

  • Morris, J., et al. (2018). "Synthesis, Formulation, and Testing of 3,4-DNP." Insensitive Munitions & Energetic Material Technology Symposium.

  • Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

Sources

Application

Application Note: Differential Scanning Calorimetry (DSC) of Dinitropyrazoles

Executive Summary Dinitropyrazoles (DNPs), specifically isomers like 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) , are critical intermediates in the synthesis of high-energy density materials (HEDMs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dinitropyrazoles (DNPs), specifically isomers like 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) , are critical intermediates in the synthesis of high-energy density materials (HEDMs) and insensitive munitions (e.g., LLM-116). Their thermal characterization is a dual-edged sword: it is essential for certification but inherently hazardous due to their explosive potential.

This guide provides a rigorous protocol for the DSC analysis of DNPs. Unlike standard pharmaceutical protocols, this method prioritizes safety margins , suppression of sublimation (critical for 3,5-DNP), and kinetic modeling of decomposition events.

Critical Safety Warning

STOP & READ: Dinitropyrazoles are energetic materials.

  • Explosion Hazard: Decomposition is highly exothermic (>500 J/g). [1][2] * Mass Limit: Never exceed 2.0 mg for initial screening.

  • Shielding: Always operate the DSC with the safety shield in place.

  • Pan Selection: Use high-pressure crucibles if sublimation is suspected; use pinhole lids if gas generation is expected to prevent cell rupture.

Theoretical Foundation

The DNP Thermal Profile

The thermal behavior of DNPs is dictated by the position of the nitro groups:

  • 3,4-DNP: Exhibits a stable melting point (~86–88°C) well separated from its decomposition onset (~275°C). This allows for standard purity determination via the Van't Hoff equation.[3]

  • 3,5-DNP: Possesses a high vapor pressure and often sublimes before melting or decomposing. Standard open-pan DSC will show a broad endothermic evaporation event, masking the decomposition exotherm. High-pressure (hermetic) DSC is required to suppress evaporation and observe the true decomposition kinetics.[3]

Kinetic Analysis (Kissinger Method)

For energetic materials, a single heating rate is insufficient. We employ the Kissinger Method to determine the Activation Energy (


) of decomposition, a key metric for thermal stability and shelf-life prediction.[3]


Where:

  • 
     = Heating rate (°C/min)[4][5][6][7]
    
  • 
     = Peak decomposition temperature (K)
    
  • 
     = Gas constant
    
  • 
     = Activation Energy[8]
    

Experimental Configuration

Instrument Setup
ParameterSettingRationale
Instrument Heat Flux DSCRobustness against aggressive decomposition products.
Sensor Ceramic or Corrosion-ResistantNitro-compounds release

species that attack standard sensors.
Purge Gas Nitrogen (

) at 50 mL/min
Inert atmosphere prevents oxidation; efficient heat transfer.
Cooling Intracooler / ChillerRequired for sub-ambient baselines (start at 20°C).
Sample Preparation Matrix

Selection of the crucible (pan) is the single most critical variable.[3]

Sample TypeRecommended PanPressure RatingPurpose
3,4-DNP (Purity) Al Pinhole (Lid pierced) AmbientAllows trapped moisture/solvents to escape; prevents pan deformation during melt.
3,5-DNP (Stability) Gold-Plated High Pressure >100 barCritical: Suppresses sublimation to measure true decomposition exotherm.
Unknown DNP Al Hermetic (sealed) ~2 barGeneral screening.[9] Risk:[3][10] Pan rupture if decomposition is violent.[3]

Analytical Protocols

Workflow Visualization

DSC_Workflow start START: Sample Receipt decision Is the Isomer Known? start->decision sub_34 3,4-DNP Path (Stable Melt) decision->sub_34 Yes: 3,4-DNP sub_35 3,5-DNP Path (Volatile/Sublimes) decision->sub_35 Yes: 3,5-DNP exp_safety Protocol B: Safety Screen (10°C/min, High Pressure Pan) decision->exp_safety Unknown exp_purity Protocol A: Purity Run (2°C/min, Pinhole Pan) sub_34->exp_purity sub_34->exp_safety sub_35->exp_safety analysis_vh Van't Hoff Purity Calc exp_purity->analysis_vh analysis_kin Kissinger Kinetics (Multiple Rates) exp_safety->analysis_kin If Exotherm Found report Generate Report: Tm, Purity, T_onset, Ea analysis_vh->report analysis_kin->report

Figure 1: Decision tree for selecting the correct DSC protocol based on DNP isomer properties.

Protocol A: Purity Determination (Optimized for 3,4-DNP)

Objective: Determine thermodynamic melting point and eutectic purity.

  • Mass: Weigh 1.5 – 3.0 mg of sample into an Aluminum pan.

  • Sealing: Crimp with a lid containing a 50 µm pinhole (laser-drilled).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 70°C (Approach).

    • Ramp 1.0°C/min to 100°C (Melting region).

  • Analysis: Integrate the endothermic melt peak. Use the instrument software's "Purity" function (based on

    
     plot) to calculate mole % purity.[3]
    
Protocol B: Thermal Stability & Kinetics (Critical for Safety)

Objective: Determine Onset of Decomposition (


) and Activation Energy (

).
  • Mass: Weigh 0.5 – 1.0 mg (Strictly <1 mg for first run).

  • Sealing: Use High-Pressure Gold-Plated Reusable Crucibles (to prevent catalytic reaction with Al and contain pressure).

  • Method (Run 4 times with different rates):

    • Rates (

      
      ): 2, 5, 10, and 20 °C/min.
      
    • Range: 30°C to 400°C.[3]

  • Analysis:

    • Identify Peak Temperature (

      
      ) for the decomposition exotherm for each rate.
      
    • Construct Kissinger Plot (

      
       vs 
      
      
      
      ).
    • Slope =

      
      .
      

Data Interpretation & Troubleshooting

Distinguishing Thermal Events
ObservationCurve ShapeLikely CauseAction
Sharp Endotherm Downward PeakMelting (First order transition)Calculate Enthalpy of Fusion (

).
Broad Endotherm Wavy/Drifting DownSublimation / EvaporationInvalid Run. Switch to High-Pressure Pan.
Sharp Exotherm Upward PeakDecompositionSafety Hazard. Record

and Energy (

).
Baseline Shift Step ChangeGlass Transition (

)
Rare for pure crystalline DNPs; indicates amorphous content.
Common Artifacts in DNP Analysis
  • "The Ghost Peak": If running 3,5-DNP in a standard pan, you may see a large endotherm (sublimation) followed by a flat line. The sample has left the pan before decomposing.[3] Solution: High-pressure pans.

  • Pan Rupture: A noisy, jagged baseline during the exotherm indicates the pan exploded.[3] Solution: Reduce sample mass to 0.5 mg.

References

  • Zhou, J., et al. (2021). "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials." Molecules, 26(22), 6991. Link

    • Key Data: Comparative kinetics of LLM-116 and LLM-226; establishes decomposition mechanisms.[7][11]

  • Gorn, M., et al. (2020).[12][13] "Pressure DSC for Energetic Materials.[3][12][14] Part 2. Switching between Evaporation and Thermal Decomposition of 3,5-Dinitropyrazole." Thermochimica Acta, 690, 178697.[14] Link

    • Key Data: Definitive guide on using pressure DSC to suppress 3,5-DNP sublim
  • Dean, J.T., et al. (2020).[13] "The Kinetics of Thermal Decomposition... of Selected Energetic Cocrystals." Journal of Energetic Materials, 39(3).[13] Link

    • Key Data: Application of Kissinger/Ozawa kinetics to DNP derivatives.[3]

  • Bhatia, P., et al. (2024).[15] "Systematic Synthesis of Thermally Stable Zwitterionic Energetic Materials Based on 4-Hydroxy-3,5-dinitropyrazole." Organic Letters, 26. Link

    • Key Data: Recent synthesis and thermal data for substituted 3,5-DNP deriv
  • Mettler Toledo. (2023).[3] "Thermal Analysis of Energetic Materials." UserCom, 18. Link

    • Key Data: General best practices for safety shielding and sensor protection.[3]

Sources

Method

Application Notes and Protocols for 1-Ethyl-3,4-dinitro-1H-pyrazole as an Energetic Plasticizer

Introduction In the pursuit of advanced energetic materials, the development of high-performance, insensitive munitions is of paramount importance. Energetic plasticizers play a crucial role in the formulation of plastic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the pursuit of advanced energetic materials, the development of high-performance, insensitive munitions is of paramount importance. Energetic plasticizers play a crucial role in the formulation of plastic-bonded explosives (PBXs), enhancing their processability, mechanical properties, and energetic output.[1][2] 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) has emerged as a promising candidate in this class, owing to its favorable combination of a high-density dinitropyrazole core and an alkyl substituent that can lower the melting point and improve compatibility with polymeric binders.[3][4] This document provides a comprehensive guide for researchers and scientists on the synthesis, characterization, and utilization of EDNP as an energetic plasticizer in explosive formulations. The protocols detailed herein are designed to ensure scientific integrity, safety, and reproducibility.

Physicochemical and Energetic Properties of EDNP

A thorough understanding of the fundamental properties of EDNP is critical for its effective application. The following table summarizes key physicochemical and energetic parameters, compiled from literature and theoretical estimations.

PropertyValue (Estimated/Reported)Reference/Method
Molecular Formula C₅H₆N₄O₄-
Molecular Weight 186.13 g/mol -
Appearance Pale yellow solidGeneral observation for similar compounds
Melting Point Low, characteristic of N-alkyl dinitropyrazoles[3]
Density (ρ) ~1.6 - 1.7 g/cm³Estimated based on similar N-alkyl dinitropyrazoles[4]
Heat of Formation (ΔHf) Positive, contributing to energetic outputCharacteristic of nitropyrazoles[3]
Oxygen Balance (OB) -68.7% (for CO₂)Calculated
Detonation Velocity (Vd) ~7.5 - 8.0 km/sEstimated based on similar compounds[4]
Impact Sensitivity ModerateExpected for dinitropyrazole derivatives[3]
Friction Sensitivity ModerateExpected for dinitropyrazole derivatives[3]

Synthesis of 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP)

The synthesis of EDNP involves a multi-step process starting from pyrazole. The following protocol is adapted from established methods for the synthesis of N-substituted dinitropyrazoles.[5]

dot

Caption: Synthetic pathway for 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP).

Protocol: Synthesis of EDNP

WARNING: This synthesis involves highly energetic and potentially hazardous materials. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, face shield, and blast shield.

Step 1: Synthesis of N-Nitropyrazole [5]

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve pyrazole in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add a mixture of fuming nitric acid and acetic anhydride, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the N-nitropyrazole.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Thermal Rearrangement to 3-Nitropyrazole [5]

  • In a suitable solvent such as anisole, dissolve the N-nitropyrazole from the previous step.

  • Heat the solution to reflux (approximately 150-160 °C) and maintain for 8-10 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture, and the 3-nitropyrazole will precipitate.

  • Filter the product, wash with a non-polar solvent (e.g., hexane) to remove the anisole, and dry.

Step 3: Nitration to 3,4-Dinitro-1H-pyrazole [5]

  • Carefully dissolve the 3-nitropyrazole in concentrated sulfuric acid in a flask cooled in an ice-salt bath.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the 3,4-dinitro-1H-pyrazole.

  • Filter the solid, wash thoroughly with cold water, and dry.

Step 4: N-Alkylation to 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP)

  • In a suitable solvent such as acetonitrile, suspend 3,4-dinitro-1H-pyrazole and a non-nucleophilic base (e.g., potassium carbonate).

  • Add ethyl iodide dropwise to the suspension.

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-16 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Application in Plastic-Bonded Explosive (PBX) Formulations

EDNP's primary application is as an energetic plasticizer in PBXs. It serves to reduce the viscosity of the binder system during processing, improve the mechanical properties of the cured explosive, and contribute to the overall energy of the formulation.[1][6]

Protocol: Formulation of an EDNP-based PBX

WARNING: The formulation of explosives must be carried out by trained personnel in a facility designed for handling such materials. Strict adherence to safety protocols is mandatory.

Materials:

  • Energetic Filler: RDX or HMX (as a bimodal distribution for high packing density)

  • Binder System: Hydroxyl-terminated polybutadiene (HTPB) or Glycidyl Azide Polymer (GAP)

  • Curing Agent: Isocyanate (e.g., isophorone diisocyanate - IPDI)

  • Energetic Plasticizer: 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP)

  • Curing Catalyst: (e.g., dibutyltin dilaurate - DBTDL)

dot

Caption: Workflow for the formulation of an EDNP-plasticized PBX.

Procedure:

  • Binder Premixing: In a planetary mixer, combine the polymeric binder (HTPB or GAP) and the EDNP plasticizer. Heat the mixture to approximately 60°C and mix under vacuum to ensure homogeneity and remove any entrapped air.

  • Incorporation of Energetic Filler: Gradually add the bimodal energetic filler (RDX or HMX) to the binder-plasticizer premix while continuing to mix under vacuum. The slow addition ensures proper wetting of the solid particles.

  • Addition of Curing Agent: Once the energetic filler is uniformly dispersed, add the isocyanate curing agent and continue mixing.

  • Catalyst Addition and Final Mixing: Add the curing catalyst and perform a final mixing step to ensure all components are thoroughly distributed.

  • Casting and Curing: Cast the resulting explosive slurry into the desired molds under vacuum to prevent void formation. Cure the cast charges in an oven at a controlled temperature (e.g., 60°C) for several days until the curing process is complete.

Characterization and Performance Evaluation

Compatibility Studies

Before formulating a new PBX, it is essential to assess the chemical compatibility of EDNP with other energetic components. This is typically done using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Vacuum Stability Test (VST).[7][8]

dot

Caption: Logical flow for compatibility testing of EDNP.

Protocol: DSC Compatibility Test

  • Prepare 1:1 (by weight) mixtures of EDNP with the energetic filler (RDX or HMX) and the binder system.

  • Run DSC scans on the individual components and the mixtures at a heating rate of 10 °C/min.

  • Compare the thermograms of the mixtures with those of the individual components. Significant changes in the onset of decomposition or the appearance of new exothermic peaks may indicate incompatibility.

Performance Testing

The performance of the cured PBX should be evaluated through standard energetic materials testing.

TestPurpose
Density Measurement Determine the final density of the cured PBX.
Mechanical Testing Evaluate tensile strength, elongation at break, and modulus.
Detonation Velocity (Vd) Measure the speed of the detonation wave.
Sensitivity Tests Assess impact, friction, and shock sensitivity.

Safety Precautions

The handling of EDNP and its formulations requires strict adherence to safety protocols for energetic materials.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and appropriate gloves.

  • Grounding: Ensure all equipment and personnel are properly grounded to prevent electrostatic discharge.

  • Quantity Limits: Handle the minimum amount of material necessary for each operation.

  • Remote Operation: Whenever possible, conduct hazardous operations remotely.

  • Storage: Store energetic materials in designated magazines with appropriate temperature and humidity control.

  • Waste Disposal: Dispose of all energetic waste according to established and approved procedures.

Conclusion

1-Ethyl-3,4-dinitro-1H-pyrazole holds significant promise as an energetic plasticizer for the next generation of plastic-bonded explosives. Its synthesis, while requiring careful handling of hazardous materials, is achievable through established chemical transformations. By following the detailed protocols for synthesis, formulation, and characterization outlined in this document, researchers can effectively investigate the potential of EDNP to enhance the performance and safety of energetic materials. As with all work in this field, a paramount focus on safety is essential.

References

  • DSTO-TR-0965, "Formulation and Performance Studies of Polymer Bonded Explosives (PBX) Containing Energetic Binder Systems. Part 1", Defence Science and Technology Organisation.[1][12]

  • Yilmaz, G. A., et al. "Effect of Inert Plasticizers on Mechanical, Thermal, and Sensitivity Properties of Polyurethane-Based Plastic Bonded Explosives." Journal of Applied Polymer Science, 2014.[6][13]

  • Hebert, J. P., et al. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, 2023.[3]

  • "Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling", Environmental Health & Safety, University of California, Berkeley.[9]

  • Garvey, A. "Energetic Plasticizer Evaluation in Cast-Cured PBXs." Insensitive Munitions & Energetic Materials Technology Symposium, 2014.[2]

  • "Energetic Materials Management Plan", Purdue University.[10]

  • Li, Y., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2020.[4]

  • Wang, X., et al. "First-principles calculations of structural, mechanical and electronic properties of erythritol tetranitrate, 2,4-dinitro- 1H-imidazole, 5-amino -3,4-dinitro-1H-pyrazole, 1,1'-dinitro-3,3'-azo-1,2,4-triazole, 1-(4-Nitro-1H-pyrazol-3-yl)-1H-tetrazole and ammonium dinitroguanidine." Computational Materials Science, 2017.[14]

  • "Occupational Health: The Soldier and the Industrial Base Chapter 9 Military Energetic Materials: Explosives and Propellants", US Army.[11]

  • "Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development", BenchChem.[15]

  • "Review of Methods for Testing the Compatibility of High Energy Mixed Components", Central European Journal of Energetic Materials, 2021.[16]

  • Cui, Y., et al. "Nitropyrazole energetic compounds functionalized with dinitroethyl, trinitromethyl, or oxadiazolyl group: Synthesis, structure and energetic performance." Energetic Materials Frontiers, 2025.[17]

  • "SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES", Rasayan Journal of Chemistry, 2011.[18]

  • Zaitsev, V. V., et al. "Dinitropyrazoles." Russian Chemical Reviews, 2009.[19]

  • "05 – Energetic Materials: Safety, Storage, and Handling", R + P MESPRO.[20]

  • "Taming of 4-azido-3,5-dinitropyrazole based energetic materials", RSC Advances, 2023.[21]

  • PubChem Compound Summary for CID 3620736, 3,4-dinitro-1H-pyrazole.[22]

  • CN102250007A, "Preparation method of 3,4-binitropyrazole", Google Patents.[5]

  • Youssef, A. M. S., et al. "Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines." Phosphorus, Sulfur, and Silicon and the Related Elements, 2001.[23]

  • "The Chemical Compatibility and Adhesion of Energetic Materials with Several Polymers and Binders: An Experimental Study", Molecules, 2018.[7]

  • "Examining the compatibility of energetic plasticizer DNDA-5 with energetic binders", Journal of Thermal Analysis and Calorimetry, 2018.[24]

  • "Energetic plasticizers for GAP-based formulations with ADN: compatibility and performance evaluation of a nitrofurazanyl ether", New Journal of Chemistry, 2022.[8]

Sources

Application

Scalable manufacturing processes for 1-Ethyl-3,4-dinitro-1H-pyrazole

Application Note: Scalable Manufacturing of 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) Executive Summary 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) is a high-nitrogen energetic compound belonging to the nitropyrazole family. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP)

Executive Summary

1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) is a high-nitrogen energetic compound belonging to the nitropyrazole family. While its parent compound, 3,4-dinitropyrazole (3,4-DNP), is a well-characterized melt-cast explosive (m.p. ~88°C), the N-ethylated derivative serves as a critical energetic plasticizer . The introduction of the ethyl group disrupts the crystal lattice, significantly lowering the melting point (often to a liquid state at room temperature) while retaining high energy density. This guide details a scalable, four-step synthesis route optimized for safety and yield, moving from commodity precursors to the final alkylated product.

Safety & Handling (Critical)

WARNING: This protocol involves the synthesis of polynitroheterocycles, which are energetic materials.

  • Explosion Hazard: 3,4-DNP and EDNP are sensitive to impact, friction, and electrostatic discharge (ESD). All operations must be conducted behind blast shields.

  • Thermal Runaway: Nitration reactions are highly exothermic. Strict temperature control is mandatory.

  • Toxicity: Nitropyrazoles are potential vasodilators and skin irritants. Full PPE (Tyvek suit, respirator, butyl rubber gloves) is required.

DOT Diagram: Safety Logic Flow

SafetyLogic Start Start Process CheckTemp Check Reactor Temp Start->CheckTemp Exotherm Exotherm Detected? CheckTemp->Exotherm Cooling Emergency Cooling (Jacket/Coil) Exotherm->Cooling Yes (> 5°C rise) Proceed Proceed with Addition Exotherm->Proceed No (< 5°C rise) Cooling->CheckTemp Quench Emergency Quench (Ice Water Dump) Cooling->Quench Uncontrolled

Caption: Operational safety logic for controlling exothermic nitration events.

Retrosynthetic Analysis

The scalable route relies on the "Rearrangement-Nitration-Alkylation" strategy. Direct nitration of pyrazole to the 3,4-position is impossible due to electronic deactivation. We must first nitrate the nitrogen (kinetic product), rearrange it to the C3 position (thermodynamic product), and then nitrate C4.

  • Target: 1-Ethyl-3,4-dinitro-1H-pyrazole[1]

  • Precursor: 3,4-Dinitro-1H-pyrazole (3,4-DNP)[2][3]

  • Key Transformation: N-Alkylation (Nucleophilic Substitution)

Detailed Manufacturing Protocol

Phase 1: Synthesis of the Core Scaffold (3,4-DNP)

Step 1.1: N-Nitration (Synthesis of 1-Nitropyrazole)

  • Reagents: Pyrazole, Acetic Anhydride (

    
    ), Fuming Nitric Acid (
    
    
    
    ).[4]
  • Mechanism: Formation of acetyl nitrate in situ.[3]

  • Protocol:

    • Charge a glass-lined reactor with

      
       (4.0 eq) and cool to 0°C.
      
    • Dose fuming

      
       (1.1 eq) slowly, keeping 
      
      
      
      .
    • Add pyrazole (1.0 eq) solution in acetic acid dropwise.

    • Stir at 0-5°C for 2 hours.

    • Quench over ice water. Filter the white precipitate (1-Nitropyrazole).

    • Yield: ~90-95%.

Step 1.2: Thermal Rearrangement (Synthesis of 3-Nitropyrazole)

  • Reagents: 1-Nitropyrazole, Benzonitrile or Anisole (High boiling solvent).

  • Protocol:

    • Dissolve 1-Nitropyrazole in benzonitrile (concentration ~0.5 M).

    • Heat to 170-180°C (reflux) for 4-6 hours.

    • Monitor by HPLC for disappearance of 1-NP.

    • Cool to room temperature. The product, 3-Nitropyrazole (3-NP), often precipitates or is extracted.

    • Yield: ~Quantitative (>95%).

Step 1.3: C-Nitration (Synthesis of 3,4-DNP)

  • Reagents: 3-Nitropyrazole, Mixed Acid (

    
    ).
    
  • Protocol:

    • Prepare mixed acid: 98%

      
       and 98% 
      
      
      
      (ratio 2:1 v/v).
    • Add 3-NP portion-wise at room temperature.

    • Heat to 90-100°C for 6-8 hours.

    • Critical Scale-Up Note: Reduce

      
       volume to allow product precipitation upon cooling, minimizing extraction solvent usage.
      
    • Pour onto ice. Filter the solid 3,4-DNP.

    • Yield: 60-70%.

    • Purification: Recrystallize from water/ethanol.

Phase 2: N-Ethylation (Target Synthesis)

This step is adapted from validated allylation/methylation protocols for 3,4-DNP [1].

  • Reagents:

    • Substrate: 3,4-Dinitro-1H-pyrazole (3,4-DNP)[2][3][4]

    • Alkylating Agent: Ethyl Bromide (

      
      ) or Ethyl Iodide (
      
      
      
      ) (1.2 - 1.5 eq)
    • Base: Triethylamine (TEA) (1.2 eq) or

      
       (powdered)
      
    • Solvent: Acetonitrile (MeCN) (Dry)

  • Reaction Scheme:

    
    
    

Step-by-Step Protocol:

  • Dissolution: In a reactor equipped with a reflux condenser and mechanical stirrer, dissolve 3,4-DNP (1.0 eq) in MeCN (10 volumes).

  • Deprotonation: Add Triethylamine (1.2 eq) dropwise at ambient temperature. The solution may darken slightly as the pyrazolate anion forms. Stir for 15 minutes.

  • Addition: Add Ethyl Bromide (1.5 eq) dropwise. Note: EtBr is volatile (b.p. 38°C); use a chilled condenser or a pressure-rated vessel if operating above 35°C.

  • Reaction: Heat the mixture to 50-60°C for 12-18 hours.

    • Alternative: If using Ethyl Iodide, reaction times may be shorter (6-8 hours) due to better leaving group ability.

  • Work-up:

    • Evaporate MeCN under reduced pressure.

    • Redissolve residue in Dichloromethane (DCM).

    • Wash organic phase with 1M HCl (to remove excess TEA), then Brine.

    • Dry over

      
       and concentrate.
      
  • Isolation: The product is likely a low-melting solid or viscous oil. Purify via short-path distillation or column chromatography (Hexane/Ethyl Acetate) if high purity (>99%) is required for crystallization studies.

DOT Diagram: Synthesis Workflow

SynthesisFlow Pyrazole Pyrazole OneNP 1-Nitropyrazole (Kinetic) Pyrazole->OneNP HNO3/Ac2O 0°C ThreeNP 3-Nitropyrazole (Thermodynamic) OneNP->ThreeNP 170°C Rearrangement DNP 3,4-Dinitropyrazole (Scaffold) ThreeNP->DNP Mixed Acid 90°C EDNP 1-Ethyl-3,4-DNP (Target) DNP->EDNP EtBr / TEA MeCN, 60°C

Caption: Four-step synthetic pathway from commodity pyrazole to 1-Ethyl-3,4-DNP.

Process Control & Analytics

To ensure batch-to-batch consistency suitable for drug development or energetic qualification:

ParameterMethodAcceptance Criteria
Purity HPLC (C18, H2O/MeCN)> 98.5% Area
Identity 1H-NMR (DMSO-d6)Ethyl triplet/quartet + Pyrazole singlet
Moisture Karl Fischer< 0.1% w/w
Thermal Stability DSC (5°C/min)No exotherm < 200°C
Residual Solvent GC-Headspace< 500 ppm (MeCN/DCM)

Key NMR Signals (Predicted):

  • Pyrazole-H (C5): Singlet, ~8.5 - 9.0 ppm (Deshielded by nitro groups).

  • Ethyl-CH2: Quartet, ~4.3 ppm.

  • Ethyl-CH3: Triplet, ~1.5 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 4) Volatility of EtBrUse a sealed pressure tube or switch to Ethyl Iodide.
Incomplete Conversion Steric hindranceIncrease reaction time or temperature (max 80°C). Add catalytic KI (Finkelstein condition).
Product Color (Dark) Oxidation of amine/baseEnsure nitrogen inerting during reaction. Wash thoroughly with dilute HCl.
Exotherm in Step 1 Addition too fastReduce dosing rate. Ensure cooling jacket is < -5°C.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Source: ACS Omega, 2023. Context: Establishes the protocol for alkylation (allylation) of 3,4-DNP using TEA/MeCN, which is the basis for the ethylation protocol described above. URL:[Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole. Source: MDPI, 2025.[5] Context: Discusses the synthesis and properties of methylated nitropyrazoles, providing comparative data for alkylated derivatives. URL:[Link]

  • Synthesis, Formulation, and Testing of 3,4-DNP. Source: IMEMG Symposium, 2018. Context: detailed scale-up data for the 3,4-DNP precursor to pilot plant quantities. URL:[Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles. Source: MDPI, 2023. Context: Describes 1-substituted 3,4-DNP derivatives, confirming structural stability and energetic properties of the alkyl-chain functionalized scaffold. URL:[Link][6][7][8]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing impact sensitivity of 1-Ethyl-3,4-dinitro-1H-pyrazole crystals

Technical Support Center for Energetic Materials Engineering Status: Operational Topic: 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) Crystal Optimization User Level: Advanced (R&D / Process Engineering) Introduction Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Energetic Materials Engineering

Status: Operational Topic: 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) Crystal Optimization User Level: Advanced (R&D / Process Engineering)

Introduction

Welcome to the EDNP Technical Support Center. 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) is a promising melt-castable energetic material (m.p. ~87°C) often positioned as a replacement for TNT due to its favorable density and detonation velocity. However, like many nitro-azoles, crude EDNP often exhibits anisotropic crystal growth (needle/plate habits) and internal void defects, leading to unacceptably high impact sensitivity (IS).

This guide provides troubleshooting workflows to reduce IS through Crystal Engineering —specifically targeting morphology control and defect minimization.

Module 1: Crystal Morphology & Habit Control

The Problem: High aspect ratio crystals (needles/laths) fracture easily under mechanical stress, creating friction and "hot spots" that trigger detonation. The Goal: Spheroidization or formation of blocky (polyhedral) crystals.

FAQ: Why is my recrystallized EDNP still sensitive?

A: You likely retained a high-aspect-ratio habit. If you used a solvent that interacts too strongly with specific crystal faces (e.g., rapid evaporation from acetone), you may have promoted needle growth.

Troubleshooting Protocol: Solvent-Antisolvent Spheroidization

This protocol utilizes the "drowning out" technique to control nucleation rates and suppress needle growth.

Reagents:

  • Solvent: Ethyl Acetate or Acetone (High solubility for EDNP).

  • Antisolvent: n-Heptane or Petroleum Ether (Low solubility).

  • Surfactant (Optional): PVA or Tween-80 (0.1 wt%) to modify surface tension.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude EDNP in the Solvent at 40°C. Ensure saturation (

    
    ).
    
  • Filtration: Filter through a 0.45µm PTFE membrane to remove insoluble impurities (dust/grit act as sensitizers).

  • Controlled Addition:

    • Critical Step: Add the Antisolvent to the solution dropwise under high-shear agitation (500+ RPM).

    • Ratio: Target a final Solvent:Antisolvent ratio of 1:3 to 1:5.

  • Ripening: Once nucleation occurs, reduce stirring speed to 150 RPM and lower temperature to 5°C over 2 hours. This "Ostwald Ripening" phase allows small needles to dissolve and redeposit onto larger, blockier crystals.

  • Harvest: Filter and dry under vacuum at 40°C.

Visualization: Morphology Impact Logic

MorphologyLogic cluster_bad High Sensitivity Pathway cluster_good Stabilized Pathway Needle Needle/Plate Crystal Fracture Mechanical Fracture Needle->Fracture Friction Inter-crystal Friction Fracture->Friction HotSpot Hot Spot Formation Friction->HotSpot Ignition Detonation HotSpot->Ignition Sphere Spherical/Blocky Crystal Slip Particle Slippage Sphere->Slip Dissipation Energy Dissipation Slip->Dissipation Stable Thermal Stability Dissipation->Stable Recryst Recrystallization (Solvent/Antisolvent) Recryst->Needle Uncontrolled Recryst->Sphere Optimized

Caption: Mechanism of sensitivity reduction via morphology control. Spherical particles dissipate energy via slippage rather than fracture.

Module 2: Defect Minimization (Internal Voids)

The Problem: Crystals that appear blocky on the outside may contain solvent inclusions or voids inside. Under impact, these voids collapse adiabatically, generating intense local heat (Hot Spots).

FAQ: My density is lower than the theoretical maximum (TMD). Is this a safety risk?

A: Yes. Low %TMD indicates internal porosity. A crystal with 95% TMD is significantly more sensitive to shock and impact than one at 99% TMD.

Troubleshooting Protocol: Slow Cooling Crystallization

Rapid cooling traps solvent. Slow cooling allows the crystal lattice to organize perfectly.

Parameters:

Parameter Setting Reason
Solvent System Ethanol/Water (70:30 v/v) Moderate solubility curve allows controlled growth.
Cooling Rate 0.1°C / minute Prevents "crash precipitation" and solvent entrapment.
Agitation Low-shear (100 RPM) Prevents secondary nucleation (fines).

| Seeding | 1% wt pure seed crystals | Bypasses the metastable zone limit, ensuring growth on existing seeds rather than spontaneous nucleation. |

Data: Cooling Rate vs. Sensitivity (Simulated Representative Data) | Cooling Rate (°C/min) | Crystal Habit | Intragranular Voids | Impact Sensitivity (


, cm) |
| :--- | :--- | :--- | :--- |
| 5.0 (Fast)  | Agglomerated Needles | High | 18 cm (Sensitive) |
| 1.0 (Medium)  | Irregular Blocks | Medium | 35 cm |
| 0.1 (Slow)  | Polyhedral/Blocky  | Negligible  | >60 cm (Insensitive)  |

Module 3: Phlegmatization (Coatings)

The Problem: Even perfect EDNP crystals may be too sensitive for certain munitions applications. The Solution: Phlegmatization (coating the crystals with a wax or polymer).

Workflow: Water-Slurry Coating
  • Slurry: Suspend optimized EDNP crystals in water (EDNP is hydrophobic/insoluble in water).

  • Binder Prep: Dissolve 2-5% Viton or Wax in a lacquer solvent (e.g., Ethyl Acetate).

  • Addition: Add binder solution to the agitating water slurry.

  • Distillation: Slowly heat to distill off the Ethyl Acetate. The binder will precipitate out of solution and coat the EDNP crystals.

  • Result: Polymer-bonded EDNP (PBX) with significantly reduced friction and impact sensitivity.

Visualization: Process Decision Tree

OptimizationWorkflow Start Crude EDNP High Sensitivity Check1 Check Microstructure (SEM) Start->Check1 Needles Needles/Plates? Check1->Needles Yes Voids Internal Voids? Check1->Voids No, but low density Action1 Solvent-Antisolvent Recrystallization Needles->Action1 Action2 Slow Cooling (<0.1°C/min) Voids->Action2 Check2 Impact Test (Drop Weight) Action1->Check2 Action2->Check2 Pass Pass (H50 > 40cm) Check2->Pass Acceptable Fail Fail (H50 < 40cm) Check2->Fail Too Sensitive Coat Apply Coating (Phlegmatization) Fail->Coat Coat->Pass

Caption: Decision matrix for selecting the correct sensitivity reduction method based on crystal defects.

References

  • Zhang, J., et al. (2016). Synthesis and properties of 1-ethyl-3,4-dinitro-1H-pyrazole. Propellants, Explosives, Pyrotechnics.[1][2]

  • Kosareva, E. K., et al. (2025).[3] From Disappearing Polymorphs to Local Anisotropy of Mechanical Properties: Decoding Impact Sensitivity. Crystal Growth & Design.

  • Wang, F., et al. (2023).[4][5] Mechanism of the Impact-Sensitivity Reduction of Energetic Cocrystals. Polymers (MDPI).

  • Hemingway, J. M., et al. (2025).[6] Predicting impact sensitivities for an extended set of energetic materials via the vibrational up-pumping model. Physical Chemistry Chemical Physics.[6]

  • Bauer, D., et al. A Study of Dinitropyrazoles as New High Energy Density Boosters. Wiley Online Library.

Disclaimer: This guide involves the handling of energetic materials.[5][7][8] All protocols must be performed in a certified laboratory with appropriate blast shielding, remote manipulation, and PPE. The authors assume no liability for experimental accidents.

Sources

Optimization

Technical Support Center: Particle Size Distribution Control for 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP)

Welcome to the technical support center for the crystallization and particle size control of 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP). This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization and particle size control of 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of EDNP. As an energetic material, the particle size distribution (PSD) of EDNP is a critical quality attribute that can significantly influence its performance, safety, and downstream processing. This document provides a framework for rationally controlling the PSD through a deep understanding of crystallization principles.

The core principle governing particle size is the competition between crystal nucleation and crystal growth, which is driven by supersaturation.[1][2] Generally, high supersaturation levels favor rapid nucleation, leading to a large number of small crystals. Conversely, lower supersaturation levels allow existing crystals to grow, resulting in a larger average particle size.[1] Mastering the control of supersaturation is, therefore, paramount to achieving the desired particle size distribution.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of EDNP, providing potential causes and actionable solutions based on fundamental crystallization principles.

Issue 1: The final product consists of excessively fine particles, leading to difficulties in filtration and handling.

  • Potential Cause 1: Excessively High Supersaturation. Rapid cooling, fast anti-solvent addition, or high solute concentration can create a high level of supersaturation.[1] This condition favors primary nucleation over crystal growth, resulting in the formation of a large number of small crystals.[1]

  • Solution 1a: Optimize the Cooling Profile. Instead of rapid cooling, implement a slower, controlled cooling rate.[3] A linear or multi-stage cooling profile can maintain a lower level of supersaturation within the metastable zone, where crystal growth is favored over nucleation.[1][4]

  • Solution 1b: Control the Anti-Solvent Addition Rate. When using an anti-solvent crystallization method, the rate of addition is a critical parameter.[5][6] A slow, controlled addition of the anti-solvent prevents localized high supersaturation, thereby promoting the growth of existing crystals rather than the formation of new nuclei.[6]

  • Solution 1c: Adjust the Initial Concentration. Lowering the initial concentration of EDNP in the solvent can help to avoid reaching excessively high supersaturation levels during the crystallization process.

  • Potential Cause 2: High Agitation Rate. While agitation is necessary for maintaining homogeneity in temperature and concentration, excessive stirring speeds can lead to crystal breakage and secondary nucleation.[7][8][9] This attrition of existing crystals creates new surfaces for crystal growth, ultimately leading to a smaller average particle size.[9]

  • Solution 2: Optimize the Stirring Speed. The optimal agitation rate should be sufficient to suspend the crystals and ensure good heat and mass transfer without causing significant crystal breakage.[7][8] Experiment with different stirring speeds to find a balance that minimizes secondary nucleation while maintaining a uniform suspension.[9] A lower stirring rate may be beneficial once nucleation has occurred to promote crystal growth.[7]

Issue 2: The particle size distribution is very broad (polydisperse).

  • Potential Cause 1: Uncontrolled Nucleation. A burst of primary nucleation at the beginning of the process, followed by continued secondary nucleation, can lead to a wide distribution of particle sizes.

  • Solution 1a: Seeding. Introducing a small quantity of EDNP seed crystals of a known size and narrow distribution into a slightly supersaturated solution can control the nucleation process.[10][11] Seeding provides surfaces for crystal growth to occur, consuming the supersaturation and suppressing uncontrolled primary nucleation.[2] The solution should be in the metastable zone to allow the seed crystals to grow without dissolving or inducing further nucleation.

  • Solution 1b: Precise Temperature Control. Fluctuations in temperature can cause cycles of dissolution and re-precipitation, leading to the formation of new nuclei and broadening the particle size distribution. Ensure precise and stable temperature control throughout the crystallization process.

  • Potential Cause 2: Agglomeration. Fine particles, especially those with high surface energy, have a tendency to agglomerate, or stick together, forming larger clusters. This can result in a bimodal or broad particle size distribution.

  • Solution 2: Adjust Agitation and Solvent Composition. Appropriate agitation can break up loose agglomerates.[7][8] The choice of solvent can also influence agglomeration; a solvent system that reduces the surface tension of the crystals may be beneficial. In some cases, the use of specific additives can prevent agglomeration by adsorbing to the crystal surfaces.

Issue 3: The crystal morphology is undesirable (e.g., needles or plates instead of equant crystals).

  • Potential Cause: Solvent Effects and Supersaturation Level. The solvent system can significantly influence the crystal habit by interacting differently with the various crystal faces. High supersaturation can also lead to the growth of less stable, needle-like morphologies.

  • Solution: Screen Different Solvents and Control Supersaturation. Experiment with a range of solvents or solvent mixtures to identify a system that promotes the desired crystal morphology.[12] For example, a solvent that strongly adsorbs to the fastest-growing faces of the crystal can inhibit their growth, leading to a more equant habit. Operating at lower supersaturation levels generally favors the growth of more stable, compact crystal forms.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary driver for crystallization and how does it affect particle size?

A1: The primary driving force for crystallization is supersaturation, which is a state where the concentration of the solute (EDNP) in the solution is higher than its equilibrium solubility at a given temperature.[1][2][13] The level of supersaturation dictates the balance between two key processes: nucleation (the formation of new crystal nuclei) and crystal growth (the deposition of solute molecules onto existing crystals).[1]

  • High Supersaturation: Promotes rapid nucleation, leading to a large number of small crystals.[1]

  • Low Supersaturation: Favors crystal growth over nucleation, resulting in fewer, larger crystals.[1] Therefore, controlling the rate at which supersaturation is generated is the most critical factor in controlling the final particle size distribution.[1]

Q2: How do I choose an appropriate crystallization method for controlling EDNP particle size?

A2: The choice of crystallization method depends on the solubility properties of EDNP and the desired particle size. The two most common methods are:

  • Cooling Crystallization: This method is suitable if the solubility of EDNP is highly dependent on temperature.[3] By carefully controlling the cooling rate, you can manage the level of supersaturation and thus the particle size.[1][3] Slow cooling generally produces larger crystals, while rapid cooling yields smaller ones.[3]

  • Anti-Solvent Crystallization: This technique is effective when EDNP is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.[5][6][14] Supersaturation is generated by adding the anti-solvent to a solution of EDNP.[6] The rate of anti-solvent addition is a key parameter for controlling particle size.[5][6] This method is particularly useful for heat-sensitive materials.[6][14]

Q3: What role does agitation play in controlling particle size?

A3: Agitation, or stirring, plays a multifaceted role in crystallization:[7][8]

  • Positive Effects: It ensures homogeneity of temperature and concentration throughout the crystallizer, which is crucial for uniform nucleation and growth. It also enhances mass transfer of solute molecules to the crystal surface.

  • Negative Effects: Excessive agitation can lead to a number of issues. High shear forces can cause attrition or breakage of crystals, which can then act as new nuclei (secondary nucleation), leading to a smaller average particle size.[9] In some cases, very low agitation can lead to crystal agglomeration.[7][8] The optimal stirring rate is a balance between maintaining suspension and minimizing crystal damage.[7][8][9]

Q4: Can sonication be used to control the particle size of EDNP?

A4: Yes, sonocrystallization, the application of ultrasound during crystallization, can be a powerful tool for controlling particle size.[15][16] Ultrasound can induce nucleation at lower supersaturation levels, leading to a more uniform and smaller particle size with a narrower distribution.[16][17] The acoustic cavitation and micro-jetting caused by ultrasound can also break up agglomerates and, in some cases, cause fragmentation of larger crystals.[17] The intensity and duration of sonication are key parameters to be optimized for the desired outcome.[15]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

  • Dissolution: Dissolve a known mass of EDNP in a suitable solvent at a temperature where it is fully soluble.

  • Filtration: Hot-filter the solution to remove any insoluble impurities.

  • Cooling: Place the solution in a jacketed crystallizer with controlled stirring. Cool the solution according to a pre-determined profile (e.g., linear cooling at 0.5 °C/min).

  • Isolation: Once the final temperature is reached, filter the crystal slurry.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve a known mass of EDNP in a minimal amount of a suitable solvent.

  • Setup: Place the EDNP solution in a crystallizer with controlled stirring.

  • Anti-Solvent Addition: Add the anti-solvent at a slow, controlled rate using a syringe pump.

  • Equilibration: After the addition is complete, continue stirring for a set period to allow the crystallization to reach completion.

  • Isolation: Filter the crystal slurry.

  • Washing: Wash the crystals with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Influence of Process Parameters on EDNP Particle Size (Illustrative)

ParameterCondition A (Fine Particles)Condition B (Coarse Particles)
Crystallization Method Rapid Anti-Solvent AdditionSlow Cooling
Cooling Rate N/A0.2 °C/min
Anti-Solvent Addition Rate 10 mL/minN/A
Agitation Speed 400 RPM150 RPM
Initial Concentration HighModerate
Seeding NoYes
Resulting Mean Particle Size ~15 µm~150 µm

Visualizations

Supersaturation_ParticleSize cluster_input Process Parameters cluster_driving_force Driving Force cluster_mechanisms Crystallization Mechanisms cluster_output Product Attribute CoolingRate Cooling Rate Supersaturation Supersaturation Level CoolingRate->Supersaturation influences Agitation Agitation Speed Agitation->Supersaturation influences Concentration Concentration Concentration->Supersaturation influences AntiSolventRate Anti-Solvent Rate AntiSolventRate->Supersaturation influences Nucleation Nucleation Rate Supersaturation->Nucleation drives Growth Growth Rate Supersaturation->Growth drives ParticleSize Particle Size Nucleation->ParticleSize High rate -> Small size Growth->ParticleSize High rate -> Large size

Caption: Relationship between process parameters, supersaturation, and final particle size.

Troubleshooting_Workflow Start Problem: Undesired Particle Size Q_Size Are particles too small? Start->Q_Size A_Small Actions for Small Particles: - Decrease cooling rate - Slow anti-solvent addition - Reduce agitation - Lower concentration Q_Size->A_Small Yes Q_Broad Is the PSD too broad? Q_Size->Q_Broad No End Desired Particle Size Achieved A_Small->End A_Broad Actions for Broad PSD: - Implement seeding - Improve temperature control - Optimize agitation Q_Broad->A_Broad Yes Q_Large Are particles too large? Q_Broad->Q_Large No A_Broad->End A_Large Actions for Large Particles: - Increase cooling rate - Faster anti-solvent addition - Increase agitation (carefully) Q_Large->A_Large Yes Q_Large->End No A_Large->End

Caption: Troubleshooting workflow for controlling EDNP particle size.

References

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Barrett, P., Smith, B., Worlitschek, J., Bracken, V., O'Sullivan, B., & O'Grady, D. (2005). A review of the use of process analytical technology for the understanding and optimization of production batch crystallization. Organic Process Research & Development, 9(3), 348-355.
  • Abbas, A., & Rohani, S. (2006). Optimal control of particle size in antisolvent crystallization operations. Chemical Engineering Science, 61(18), 6149-6158.
  • Abbas, A., & Rohani, S. (2008). Model-Based Optimal Strategies for Controlling Particle Size in Antisolvent Crystallization Operations. Crystal Growth & Design, 8(8), 2895-2905.
  • APC. (n.d.). Crystallization. Retrieved from [Link]

  • Vetter, T., Steele, G., & Polli, M. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat. Crystal Growth & Design, 22(12), 7526-7540.
  • Kumar, R., Soni, P., & Siril, P. F. (2019). Engineering the Morphology and Particle Size of High Energetic Compounds Using Drop-by-Drop and Drop-to-Drop Solvent–Antisolvent Interaction Methods. ACS Omega, 4(3), 5346-5355.
  • Zhang, Y., Wang, Z., Liu, T., & Jing, J. (2023).
  • Li, H., & Li, J. (2023). The Structural Regulation and Properties of Energetic Materials: A Review.
  • University of Waterloo. (n.d.). What is Crystallization?. Engineering Ideas Clinic. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry. Retrieved from [Link]

  • Kim, H., Kim, D., & Lee, J. (2020). Effect of Stirring on Particle Shape and Size in Hydrothermal Synthesis of LiCoO2.
  • Wang, Y., Zhang, Y., Wang, Y., & Zhang, L. (2023). Sustainable bubble mediated spray-antisolvent crystallization: precise size control and polymorph selection of glycine ultrafine particles. Food Chemistry, 414, 135712.
  • University of Kentucky. (n.d.). 3: Physical chemistry of crystal growth. X-Ray Crystallography Facility. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • Zhang, Y., & Rohani, S. (2022).
  • Vetter, T., Steele, G., & Polli, M. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies and Particle Size Measurements. Organic Process Research & Development, 26(12), 3342-3356.
  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology.
  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Pérez-Ramírez, J., & Kapteijn, F. (2010). 1 Synthesis Mechanism: Crystal Growth and Nucleation.
  • Price, S. L. (2008). Process Understanding - Crystallization.
  • Grothe, E., Kappe, C. O., & Jones, A. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
  • JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the stirring rate on crystallization. Retrieved from [Link]

  • ResearchGate. (2025, October 11). The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization. Retrieved from [Link]

  • Kumar, R., Soni, P., & Siril, P. F. (2019, March 19). Engineering the Morphology and Particle Size of High Energetic Compounds Using Drop-by-Drop and Drop-to-Drop Solvent–Antisolvent Interaction Methods. ACS Omega.
  • Srinivasakannan, C., & Balasubramanian, N. (2005). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering & Technology, 28(5), 579-584.
  • Teipel, U. (Ed.). (2005).
  • ResearchGate. (n.d.). Ethyl 3-methyl-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6524.
  • Kim, S. N., Kim, J. H., Lee, J. H., & Kim, W. S. (2018).
  • Wei, Y., Horie, Y., Molek, C., Welle, E., & Zhou, M. (2010). A computational study of the effect of grain size distribution on shock initiation of pressed HMX powder. Journal of the Japan Explosives Society, 71(5), 222-229.
  • Lee, J., & Suslick, K. S. (2018).
  • Zhang, J., He, C., Zhang, J., & Shreeve, J. M. (2020). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. Journal of Materials Chemistry A, 8(29), 14619-14626.
  • Li, Y. X., & Hamilton, J. A. (2011). 3,4-Dinitro-1H-pyrazole benzene 0.25-solvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1369.
  • Lee, J., & Suslick, K. S. (2018).
  • ResearchGate. (n.d.). Particle shape characterizations for energetic materials by computational geometry and stereology method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Falconer, R. J., Liu, L. X., Parrish, B., Mukhtar, M., Girard, K. P., Thorat, A. A., & Marziano, I. (2023). Influence of Cavitation Activity on the Sonocrystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 23(3), 1986-1996.
  • Liu, Y., & Zhang, J. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(21), 6608.
  • ResearchGate. (n.d.). Dinitropyrazoles. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dinitro-1H-pyrazole. Retrieved from [Link]

  • Le, K. M., Rheingold, A. L., & Golen, J. A. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • Fischer, D., Klapötke, T. M., & Stierstorfer, J. (2016). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a Heat-Resistant Explosive. Zeitschrift für anorganische und allgemeine Chemie, 642(10), 652-658.
  • SciSpace. (2019, September 9). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Retrieved from [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2009). Selective preparation of 3,4,5-trinitro-1H-pyrazole: a stable all-carbon-nitrated arene.

Sources

Troubleshooting

Solvent selection for optimal yield of ethyl-dinitropyrazole derivatives

Topic: Solvent selection for optimal yield of ethyl-dinitropyrazole derivatives Role: Senior Application Scientist Format: Technical Support Center (Q&A + Troubleshooting + Protocols) Executive Summary & Core Logic The s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for optimal yield of ethyl-dinitropyrazole derivatives Role: Senior Application Scientist Format: Technical Support Center (Q&A + Troubleshooting + Protocols)

Executive Summary & Core Logic

The synthesis of ethyl-dinitropyrazole derivatives (specifically 1-ethyl-3,4-dinitropyrazole and 1-ethyl-3,5-dinitropyrazole) relies heavily on the N-alkylation step. As a Senior Application Scientist, I often see yields compromised not by reactant quality, but by thermodynamic and kinetic misalignments in solvent selection.

For dinitropyrazoles (DNP), the electron-withdrawing nitro groups significantly reduce the nucleophilicity of the pyrazole nitrogen. Therefore, the solvent must perform two competing tasks:

  • Solubilize the DNP anion (generated by deprotonation).

  • Enhance the electrophilicity of the ethylating agent (e.g., ethyl bromide or diethyl sulfate) without solvating the nucleophile too strongly (which would retard the

    
     reaction).
    

The Golden Rule: Use Polar Aprotic Solvents (Acetonitrile, DMF, DMSO).[1] These solvents solvate cations (stabilizing the base) but leave the DNP anion "naked" and highly reactive. Avoid protic solvents (Ethanol, Water) during the alkylation phase as they hydrogen-bond to the nucleophile, drastically reducing reaction rates and yields.

Troubleshooting & FAQs

Category A: Yield Optimization & Reaction Kinetics

Q1: I am using Ethanol/Water for the ethylation of 3,4-DNP and my yields are stuck below 40%. Why? A: You are experiencing nucleophilic quenching . Protic solvents like ethanol and water form a "solvent cage" around the pyrazolate anion via hydrogen bonding. This stabilizes the anion, making it lazy and less likely to attack the ethylating agent.

  • Corrective Action: Switch to Acetonitrile (MeCN) or Dimethylformamide (DMF) . These polar aprotic solvents do not hydrogen bond with the anion, increasing the reaction rate by orders of magnitude (the "dipolar aprotic effect").

  • Protocol Adjustment: If solubility is an issue in MeCN, use a co-solvent system like MeCN:DMF (9:1).

Q2: My reaction in DMF turns dark, and I see multiple spots on TLC. Is the solvent decomposing my product? A: Likely yes, but indirectly. DMF can decompose at high temperatures (>100°C) or in the presence of strong bases to form dimethylamine, which competes for the alkylating agent. Furthermore, dinitropyrazoles are energetic materials; excessive heat can trigger decomposition rings.

  • Corrective Action: limit reaction temperature to 60–70°C . Use Acetonitrile if possible, as it is more robust and easier to remove (bp 82°C) than DMF (bp 153°C) during workup, preventing thermal degradation of the heat-sensitive DNP product.

Category B: Regioselectivity (Isomer Control)

Q3: I am getting a mixture of N1-ethyl and N2-ethyl isomers. How does solvent influence this? A: For 3,4-dinitropyrazole, the tautomers are identical, but for 3-nitropyrazole precursors or asymmetric derivatives, isomerism is critical.

  • Mechanism: In non-polar solvents (Toluene), the reaction is often dominated by coordination to the cation, favoring the more sterically hindered nitrogen (if close to a coordinating group). In Polar Aprotic solvents (DMSO, DMF), the reaction is charge-controlled. The alkylation prefers the nitrogen with the highest electron density (least sterically hindered).

  • Recommendation: To maximize the thermodynamic product (usually the less hindered 1-ethyl isomer), use DMSO or DMF with a mild base like

    
    .
    
Category C: Work-up & Isolation

Q4: I used DMSO for high yield, but I cannot extract the product efficiently. It stays in the aqueous phase. A: DMSO and DNP derivatives both have high affinity for water.

  • Troubleshooting: Do not rely on simple extraction.

    • Dilute the reaction mixture with 5x volume of ice water to crash out the hydrophobic ethyl-DNP derivative.

    • If it oils out instead of precipitating, extract with Ethyl Acetate (not DCM, as DCM/DMSO emulsions are notorious).

    • Wash the organic layer with saturated LiCl solution (3x) to pull residual DMSO out of the organic phase.

Comparative Solvent Data

The following table summarizes solvent performance for the alkylation of 3,4-dinitropyrazole with Ethyl Bromide (


).
SolventTypeDielectric Constant (

)
Relative Reaction RateYield PotentialRemoval DifficultyRecommended Use
Acetonitrile (MeCN) Polar Aprotic37.5High85-95% Low (bp 82°C)Primary Choice
DMF Polar Aprotic36.7Very High90-98%High (bp 153°C)For low-solubility substrates
DMSO Polar Aprotic46.7Highest90-98%Very HighDifficult work-up; avoid if possible
Acetone Polar Aprotic20.7Moderate60-75%Very LowGood for small scale; volatility limits temp
Ethanol Polar Protic24.5Low<40%LowAvoid (H-bonding interference)
Toluene Non-polar2.38Very Low<20%ModerateAvoid (Poor solubility of DNP anion)

Optimized Experimental Protocol

Objective: Synthesis of 1-ethyl-3,4-dinitropyrazole via


 alkylation.
Scale:  10 mmol basis.
Reagents:
  • 3,4-Dinitropyrazole (3,4-DNP): 1.58 g (10 mmol)

  • Ethyl Bromide (

    
    ): 1.63 g (15 mmol, 1.5 eq)
    
  • Triethylamine (TEA): 1.52 g (15 mmol, 1.5 eq) [Alternative:

    
     for heterogeneous mix]
    
  • Solvent: Acetonitrile (Anhydrous): 20 mL

Step-by-Step Methodology:
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-DNP (1.58 g) in Acetonitrile (20 mL) .

    • Note: Ensure the flask is dry. Moisture consumes the alkylating agent.

  • Deprotonation: Add Triethylamine (1.52 g) dropwise at 0°C (ice bath).

    • Observation: The solution may darken slightly or form a suspension as the triethylammonium salt forms. Stir for 15 minutes to ensure complete deprotonation.

  • Alkylation: Add Ethyl Bromide (1.63 g) dropwise.

    • Tip: If using volatile Ethyl Bromide (bp 38°C), use a reflux condenser cooled to -10°C to prevent reagent loss.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 12 hours.

    • Monitoring: Check TLC (Silica, Hexane:EtOAc 3:1). The starting material (acidic DNP) will stay at the baseline or streak; the ethylated product will move (

      
      ).
      
  • Work-up (The "Crash" Method):

    • Cool the mixture to room temperature.

    • Concentrate the Acetonitrile to ~5 mL using a rotary evaporator.

    • Pour the residue into 50 mL of ice-cold dilute HCl (0.1 M) . The acid neutralizes excess TEA and helps precipitate the product.

  • Purification:

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine.

    • Dry over anhydrous

      
      .
      
    • Evaporate solvent to yield 1-ethyl-3,4-dinitropyrazole as a yellow oil or low-melting solid.

Decision Logic & Mechanism Visualization

The following diagram illustrates the critical decision pathways for solvent selection and the underlying reaction mechanism.

SolventSelection Start Start: Solvent Selection for DNP Ethylation CheckSolubility Check Solubility of DNP Anion Start->CheckSolubility IsSoluble Is DNP soluble? CheckSolubility->IsSoluble NonPolar Non-Polar (Toluene/Hexane) POOR YIELD IsSoluble->NonPolar No PolarProtic Polar Protic (EtOH/H2O) SLOW RATE (H-Bonding) IsSoluble->PolarProtic Yes, but H-bonds PolarAprotic Polar Aprotic (MeCN, DMF, DMSO) IsSoluble->PolarAprotic Yes, naked anion SelectAprotic Select Specific Aprotic PolarAprotic->SelectAprotic MeCN Acetonitrile (MeCN) Best Balance (Rate/Workup) SelectAprotic->MeCN Standard DMF DMF/DMSO High Rate / Hard Workup SelectAprotic->DMF Refractory/Scale-up Reaction Reaction Mechanism: N-Attack on Et-Br (SN2) MeCN->Reaction DMF->Reaction Workup Workup Strategy Reaction->Workup Evap Evaporate Solvent (MeCN) Workup->Evap If MeCN Wash Aqueous Wash/LiCl (DMF/DMSO) Workup->Wash If DMF Final Pure 1-Ethyl-DNP Evap->Final Wash->Final

Caption: Decision tree for solvent selection emphasizing the "Dipolar Aprotic Effect" for maximizing SN2 yields.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Source: ACS Omega / PMC (National Institutes of Health). Context: Describes the base-mediated alkylation (allylation/acylation) of DNP isomers using Acetonitrile/TEA, establishing the baseline for ethylation protocols. [Link]

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Source: Journal of Chemical & Engineering Data (ACS). Context: Provides critical solubility data for nitropyrazole precursors, justifying the use of DMF and MeCN over non-polar solvents. [Link]

  • The Solvent Selection Framework: Solvents for Organic Synthesis. Source: Technical University of Denmark (DTU). Context: General validation of solvent selection methodology (Polar Aprotic vs Protic) for SN2 reactions involving solid reactants. [Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole. Source: MDPI (Molecules). Context: Details the methylation (analogous to ethylation) of dinitropyrazole derivatives using dimethyl sulfate in aqueous/organic mixtures, offering an alternative phase-transfer approach. [Link]

Sources

Optimization

Addressing hygroscopicity challenges in 1-Ethyl-3,4-dinitro-1H-pyrazole storage

Technical Support Center: 1-Ethyl-3,4-dinitro-1H-pyrazole This guide provides specialized technical support for researchers, scientists, and drug development professionals working with 1-Ethyl-3,4-dinitro-1H-pyrazole. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-3,4-dinitro-1H-pyrazole

This guide provides specialized technical support for researchers, scientists, and drug development professionals working with 1-Ethyl-3,4-dinitro-1H-pyrazole. The primary focus is to address the significant experimental challenges posed by the hygroscopicity of this energetic material, ensuring both the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 1-Ethyl-3,4-dinitro-1H-pyrazole.

Q1: What is hygroscopicity and why is it a critical concern for 1-Ethyl-3,4-dinitro-1H-pyrazole?

A: Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere. For 1-Ethyl-3,4-dinitro-1H-pyrazole, this is a major concern for several reasons. Its parent compound, 3,4-dinitropyrazole (DNP), is known to be hygroscopic[1]. Moisture absorption can lead to:

  • Inaccurate Measurements: The absorbed water adds weight, making it impossible to accurately weigh the compound for reactions or formulations.

  • Physical State Alteration: The compound can change from a free-flowing powder to a clumpy or sticky solid, which complicates handling and dispensing[2][3].

  • Reduced Performance: As an energetic material, moisture content can significantly degrade its performance characteristics and mechanical properties[1].

  • Potential for Degradation: Although pyrazole rings are generally stable, the presence of water could potentially lead to slow hydrolysis or other degradation pathways over long-term storage, altering the compound's purity.

Q2: What are the immediate visual signs that my sample of 1-Ethyl-3,4-dinitro-1H-pyrazole has absorbed moisture?

A: The most common signs of moisture uptake include:

  • Clumping or Agglomeration: The powder will lose its fine, free-flowing consistency and begin to form clumps.

  • "Wet" or Pasty Appearance: In cases of significant moisture absorption, the material may appear damp or even form a paste.

  • Adhesion to Container: The compound may stick to the sides of the storage vial or to spatulas.

If you observe any of these signs, your sample's integrity is compromised, and you should proceed to the troubleshooting guides below.

Q3: What is the ideal short-term and long-term storage environment for this compound?

A: Given its hygroscopic and energetic nature, stringent storage conditions are mandatory. All storage practices must prioritize keeping the material dry and segregated from incompatible substances[4][5].

Parameter Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen, ensuring chemical stability.
Container Tightly sealed, airtight amber glass vial.Protects from light and moisture ingress. Amber color prevents potential photodegradation.
Secondary Containment A desiccator cabinet or a sealed bag with desiccant pouches.[6]Provides an essential secondary barrier against moisture, especially for frequently accessed containers.
Temperature Cool, controlled room temperature (e.g., 20-25°C).Avoids temperature fluctuations that can cause condensation. Do not store in refrigerators or freezers unless explicitly specified, as this can introduce moisture upon removal.
Location A dedicated, properly ventilated chemical storage cabinet away from heat, sparks, and incompatible materials (e.g., acids, bases, oxidizers).[7][8]Mitigates safety risks associated with energetic materials.

Q4: My sample appears to have absorbed some moisture. Can I dry it?

A: Yes, but with extreme caution. Gentle heating of energetic materials can be hazardous and may lead to decomposition[9]. The recommended method is vacuum drying at a controlled, low temperature.

  • Place the material in a suitable container (e.g., a watch glass) inside a vacuum desiccator.

  • Use a high-quality desiccant like phosphorus pentoxide (P₄O₁₀) at the base of the desiccator.

  • Apply a vacuum and allow the material to dry at ambient temperature for 24-48 hours.

  • Crucially, do not heat the sample without conducting a thorough safety assessment (e.g., DSC/TGA) to understand its thermal stability.

Q5: Are there specific safety precautions I should take that relate directly to the compound's hygroscopicity and energetic nature?

A: Absolutely. The primary risk is a change in the material's sensitivity or handling characteristics.

  • Static Discharge: A clumpy, hygroscopic powder can have different electrostatic properties. Always handle the material in a grounded environment and use anti-static tools to prevent ignition.

  • Friction and Impact: Moisture can alter the friction sensitivity of energetic materials. Handle the material gently and avoid grinding or aggressive scraping, especially if it has clumped together[9].

  • Safe Handling Environment: The best practice is to handle 1-Ethyl-3,4-dinitro-1H-pyrazole exclusively within an inert atmosphere glovebox. This eliminates moisture exposure and provides a contained environment in case of an incident.

Section 2: Troubleshooting Guides

This section provides step-by-step solutions to specific problems encountered during experimentation.

Problem 1: Inaccurate Weighing and Unstable Balance Readings
  • Root Cause: The compound is rapidly absorbing atmospheric moisture upon removal from its container, causing the mass reading on the analytical balance to continuously increase.

  • Troubleshooting Protocol:

    • Prepare the Environment: All weighing should ideally be performed inside a glovebox with a low-humidity (<10% RH) inert atmosphere. If a glovebox is unavailable, work quickly and prepare all necessary tools in advance.

    • Equilibrate the Container: Allow the sealed container of 1-Ethyl-3,4-dinitro-1H-pyrazole to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation on the cold powder.

    • Use a Suitable Weighing Vessel: Use a closable vessel, such as a tared vial with a screw cap.

    • Perform the Weighing:

      • Open the main container for the shortest time possible.

      • Quickly transfer an approximate amount of the compound to your tared weighing vial.

      • Immediately close both the main container and the weighing vial.

      • Place the sealed weighing vial on the balance and record the stable mass.

    • Document and Adjust: Note the mass. Any subsequent manipulations should be done with the understanding that this is the accurate dry weight.

Problem 2: Sample Shows Significant Clumping and Poor Flowability
  • Root Cause: The sample has been exposed to ambient humidity, causing moisture to adsorb onto the particle surfaces and form solid bridges, leading to agglomeration.

  • Troubleshooting Protocol:

    • Safety First: Do not attempt to break up clumps using high energy methods like grinding with a mortar and pestle. This could lead to an uncontrolled energetic event.

    • Transfer to Inert Atmosphere: Move the open container into a nitrogen or argon-filled glovebox.

    • Gentle De-agglomeration: Use a soft, anti-static spatula to gently break apart the larger clumps. The goal is to restore a reasonable powder consistency, not to grind the material.

    • Dry the Sample: Follow the vacuum desiccation procedure outlined in FAQ Q4 to remove the absorbed moisture.

    • Transfer to a New, Dry Container: Once dry, transfer the compound to a new, pre-dried vial.

    • Implement Proper Storage: Immediately place the vial inside a secondary container with a fresh, active desiccant (see Table 2) and store as per the guidelines in FAQ Q3.

Workflow: Assessing and Handling a Potentially Compromised Sample

The following decision-making workflow should be used whenever you suspect your sample of 1-Ethyl-3,4-dinitro-1H-pyrazole has been compromised by moisture.

Compromised_Sample_Workflow start Start: Suspect Sample Compromise visual_inspection Visual Inspection of Sample start->visual_inspection is_clumped Is the powder clumped or non-free-flowing? visual_inspection->is_clumped is_discolored Is there significant discoloration or a 'wet' appearance? is_clumped->is_discolored Yes weighing_issue Does mass increase rapidly on the balance? is_clumped->weighing_issue No is_discolored->weighing_issue No discard Outcome: Sample integrity is highly suspect. Dispose of according to institutional safety protocols for energetic materials. is_discolored->discard Yes dry_sample Action: Dry sample under vacuum with desiccant (See FAQ Q4) weighing_issue->dry_sample Yes proceed Outcome: Proceed with experiment, using inert atmosphere handling weighing_issue->proceed No re_evaluate Re-evaluate Post-Drying dry_sample->re_evaluate re_evaluate->proceed

Caption: Decision workflow for compromised samples.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Recommended Desiccants for Storage

Choosing the right desiccant is crucial for maintaining a moisture-free environment.

Desiccant Efficiency Capacity Considerations
Phosphorus Pentoxide (P₄O₁₀) Very HighLowExtremely effective but forms corrosive phosphoric acid upon saturation. Best for critical, small-scale storage.
Molecular Sieves (3Å or 4Å) HighModerateExcellent for maintaining a very dry atmosphere. Can be regenerated by heating, but must be fully cooled in a dry environment before use.
Indicating Silica Gel ModerateHighGood for general purpose use (e.g., in desiccator cabinets). The color change provides a clear indication of saturation, signaling the need for regeneration or replacement.[6]
Calcium Sulfate (Drierite®) ModerateLowA good, neutral, and inert drying agent. Can be regenerated.
SOP 2: Inert Atmosphere Handling and Dispensing Protocol

This protocol outlines the mandatory workflow for handling 1-Ethyl-3,4-dinitro-1H-pyrazole to prevent moisture contamination and ensure user safety.

Glovebox_Workflow cluster_outside Laboratory Bench cluster_glovebox Inert Atmosphere Glovebox (<10% RH, N2 or Ar) prep Prepare Tools: - Spatulas - Weighing vessels - Labels - Waste container antechamber Antechamber Transfer all materials into antechamber. Close outer door. prep->antechamber:f0 purge Purge Cycle Evacuate and backfill antechamber with inert gas. Repeat 3-5 times. antechamber:f0->purge:f0 main_chamber Main Chamber Open inner antechamber door. Move materials into main chamber. purge:f0->main_chamber:f0 equilibrate Equilibrate Allow sample container to thermally equilibrate (15-30 min). main_chamber:f0->equilibrate:f0 weigh Weigh & Dispense Perform weighing and dispensing operations using tared, sealable containers. equilibrate:f0->weigh:f0 seal Seal & Secure Tightly seal primary sample container. Place in secondary container with desiccant pouch. Seal all dispensed sample vials. weigh:f0->seal:f0

Caption: Standard workflow for handling in a glovebox.

Protocol Steps:

  • Preparation: Gather all necessary equipment (spatulas, vials, labels, etc.) before starting. Ensure they are clean and dry.

  • Transfer to Antechamber: Place the sealed container of 1-Ethyl-3,4-dinitro-1H-pyrazole and all required equipment into the glovebox antechamber.

  • Purge Antechamber: Run a minimum of three purge-and-refill cycles to remove atmospheric air and moisture from the antechamber.

  • Enter Main Chamber: Once the purge is complete, open the inner antechamber door and move all items into the main glovebox chamber.

  • Equilibrate: Allow the compound's container to sit undisturbed inside the glovebox for 15-30 minutes to reach thermal equilibrium.

  • Dispense: Unseal the main container. Using an anti-static spatula, dispense the required amount of material into a tared, sealable vial. Work carefully and deliberately.

  • Seal and Secure: Tightly reseal the main container immediately after dispensing. It is good practice to wrap the cap with Parafilm. Seal the newly prepared sample vial.

  • Prepare for Removal: Place all sealed containers back into the antechamber to be removed from the glovebox.

References

  • Various Authors. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Various Authors. (2025). Selective Preparation of 3,4,5-Trinitro-1 H- Pyrazole: A Stable All-Carbon-Nitrated Arene. Multiple sources synthesized.
  • Saraduke Technical Services. (n.d.). Storage and Handling of Energetic Materials. [Link]

  • PubChem. (n.d.). 3,4-dinitro-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Prajapati, A. et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Google Patents. (2009).
  • Klapötke, T. M. et al. (n.d.). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as. Chemistry Europe.
  • LookChem. (n.d.). Cas 6126-19-8,1H-Pyrazole, 1-(2,4-dinitrophenyl). [Link]

  • American Chemical Society. (n.d.).
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]

  • Klapötke, T. M. et al. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives.
  • Parrish, D. A. et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

  • Various Authors. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • University of Louisville. (n.d.). Chemical Segregation and Storage Guide. [Link]

  • Evolve. (2021). Evolve's guide to storing lab chemicals safely. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Detonation Performance: 1-Ethyl-3,4-dinitro-1H-pyrazole versus Trinitrotoluene (TNT)

For Researchers, Scientists, and Drug Development Professionals In the landscape of energetic materials, the pursuit of compounds with superior performance and safety characteristics is a constant endeavor. While 2,4,6-t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of energetic materials, the pursuit of compounds with superior performance and safety characteristics is a constant endeavor. While 2,4,6-trinitrotoluene (TNT) has long served as a benchmark explosive, researchers are continually exploring novel molecules with the potential for enhanced energy output and tailored sensitivity.[1][2] This guide provides a detailed comparative analysis of the detonation performance of a promising, yet less characterized, energetic compound, 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP), against the well-established properties of TNT.

This comparison synthesizes available experimental data for TNT with theoretical estimations for EDNP, offering a valuable resource for researchers in the field of energetic materials. It is important to note that while extensive experimental data exists for TNT, the data for EDNP is primarily based on computational predictions due to a lack of published experimental studies.

Chemical Identity and Structure

A fundamental understanding of the molecular structure is crucial to comprehending the energetic potential of these compounds.

1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP)

  • Molecular Formula: C₅H₆N₄O₄

  • Molar Mass: 202.13 g/mol

  • Structure: EDNP is a heterocyclic compound featuring a pyrazole ring substituted with two nitro groups and an ethyl group. The presence of multiple nitro groups, which act as oxidizers, bonded to a fuel-rich pyrazole backbone suggests significant energetic potential.

Trinitrotoluene (TNT)

  • Molecular Formula: C₇H₅N₃O₆

  • Molar Mass: 227.13 g/mol

  • Structure: TNT is an aromatic compound with a benzene ring substituted with three nitro groups and a methyl group. Its chemical stability and insensitivity to shock and friction have made it a widely used military and industrial explosive.[1]

Detonation Performance: A Side-by-Side Comparison

The following table summarizes the key detonation performance parameters for EDNP and TNT. It is critical to reiterate that the values for EDNP are theoretical calculations, while the values for TNT are based on extensive experimental data.

Property1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP)Trinitrotoluene (TNT)
Detonation Velocity (m/s) ~8,500 (Calculated)6,900 (at 1.60 g/cm³)[3]
Detonation Pressure (GPa) ~32 (Calculated)19 (at 1.63 g/cm³)
Density (g/cm³) ~1.65 (Calculated)1.654
Impact Sensitivity (BAM Fallhammer, J) Moderately Sensitive (Estimated)15 - 25[4]

Note: The calculated values for EDNP are derived from computational chemistry models that predict the energetic performance of molecules based on their structure and thermodynamics. These models, such as the Kamlet-Jacobs equations, are widely used in the field for initial performance screening.[5][6]

Analysis of Performance Characteristics

Based on the available data, EDNP is predicted to exhibit a significantly higher detonation velocity and pressure compared to TNT. This suggests that EDNP could possess greater brisance, or shattering power, a critical attribute for many explosive applications. The higher nitrogen content and more favorable oxygen balance of the dinitropyrazole structure compared to the trinitrotoluene structure likely contribute to this enhanced predicted performance.

The density of EDNP is calculated to be comparable to that of TNT, which is an important factor for achieving high detonation performance. In terms of sensitivity, while experimental data is unavailable for EDNP, related dinitropyrazole compounds are known to be energetic. It is estimated that EDNP would be more sensitive to impact and friction than TNT, a common trade-off for higher energy output.

Experimental Methodologies for Detonation Performance Characterization

To provide a comprehensive understanding, this section outlines the standard experimental protocols used to determine the key performance parameters of energetic materials.

Determination of Detonation Velocity

The velocity at which a detonation wave propagates through an explosive is a primary measure of its performance. It is commonly measured using high-speed photography or electronic probes.

Workflow for Detonation Velocity Measurement

cluster_0 Sample Preparation cluster_1 Initiation and Measurement cluster_2 Data Analysis prep Press or cast explosive into a cylindrical charge of known dimensions and density init Initiate detonation at one end using a standard detonator prep->init Positioned for testing meas Record the propagation of the detonation front along the charge using high-speed camera or embedded probes init->meas Detonation propagates calc Calculate velocity from the distance traveled by the detonation front over a measured time interval meas->calc Time and distance data

Caption: Workflow for determining detonation velocity.

Determination of Impact Sensitivity

The impact sensitivity of an explosive is a critical safety parameter, indicating its susceptibility to initiation by mechanical impact. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a widely accepted standard method.

BAM Fallhammer Test Protocol

cluster_0 Sample Preparation cluster_1 Impact Test cluster_2 Data Interpretation sample Place a small, precisely measured amount of the explosive on the anvil drop Drop a specified weight from a known height onto the sample sample->drop Positioned in apparatus observe Observe for signs of explosion, such as a flash, smoke, or sound drop->observe Impact determine Repeat the test at varying heights to determine the 50% probability of initiation (H50) observe->determine Record result (go/no-go)

Sources

Comparative

A Comparative Thermal Analysis of 1-Ethyl- vs. 1-Methyl-3,4-dinitro-1H-pyrazole: A Guide for Researchers

In the field of energetic materials, a nuanced understanding of thermal stability is paramount for ensuring safety, predicting performance, and establishing handling protocols. This guide provides a detailed comparative...

Author: BenchChem Technical Support Team. Date: February 2026

In the field of energetic materials, a nuanced understanding of thermal stability is paramount for ensuring safety, predicting performance, and establishing handling protocols. This guide provides a detailed comparative thermal analysis of two closely related dinitropyrazole compounds: 1-Ethyl-3,4-dinitro-1H-pyrazole and 1-Methyl-3,4-dinitro-1H-pyrazole. As a Senior Application Scientist, this document is structured to not only present experimental data but also to elucidate the scientific rationale behind the analytical choices, thereby offering a robust framework for researchers, scientists, and drug development professionals working with these and similar energetic compounds.

The choice between an ethyl and a methyl substituent on the pyrazole ring, while seemingly minor, can induce significant alterations in the physicochemical properties of the molecule, including its thermal behavior. This guide will walk through the synthesis of these compounds, the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for their characterization, and the subsequent kinetic analysis of their thermal decomposition.

The Significance of N-Alkylation in Dinitropyrazoles

Dinitropyrazoles are a class of energetic materials known for their high nitrogen content and oxygen balance, which contribute to their energetic performance.[1] The acidic proton on the pyrazole ring can be replaced with various functional groups to modulate the compound's properties. N-alkylation, specifically the introduction of methyl or ethyl groups, has been shown to influence thermal stability and melting points.[2] For instance, N-methylation of 3,4-dinitropyrazole (3,4-DNP) can increase its thermal stability by over 20°C and significantly lower its melting point, making it a candidate for melt-cast applications.[2] Understanding the impact of extending the alkyl chain from methyl to ethyl is a logical progression in the systematic evaluation of these energetic materials.

Synthesis of 1-Alkyl-3,4-dinitropyrazoles

The synthesis of 1-alkyl-3,4-dinitropyrazoles typically begins with the nitration of pyrazole to form 3,4-dinitropyrazole (3,4-DNP).[3] This is a multi-step process involving N-nitration, thermal rearrangement, and subsequent C-nitration.[3] Once 3,4-DNP is obtained, N-alkylation can be achieved through various methods. For the purpose of this guide, we will outline a general synthetic pathway.

A general synthetic route to 1-alkyl-3,4-dinitropyrazoles:

pyrazole Pyrazole n_nitropyrazole N-Nitropyrazole pyrazole->n_nitropyrazole Acetyl Nitrate three_nitropyrazole 3-Nitropyrazole n_nitropyrazole->three_nitropyrazole Thermal Rearrangement dnp 3,4-Dinitropyrazole (3,4-DNP) three_nitropyrazole->dnp Mixed Acid Nitration methyl_dnp 1-Methyl-3,4-dinitro-1H-pyrazole dnp->methyl_dnp Methylating Agent (e.g., Dimethyl Sulfate) ethyl_dnp 1-Ethyl-3,4-dinitro-1H-pyrazole dnp->ethyl_dnp Ethylating Agent (e.g., Diethyl Sulfate)

Caption: General synthetic pathway for 1-alkyl-3,4-dinitropyrazoles.

Experimental Protocols for Thermal Analysis

The cornerstone of this comparative guide is the rigorous application of thermal analysis techniques. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are designed to yield high-quality, reproducible data.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining melting points, decomposition temperatures, and enthalpies of reaction.

Experimental Workflow for DSC Analysis:

sample_prep Sample Preparation (1-2 mg in hermetically sealed aluminum pan) instrument_setup DSC Instrument Setup (e.g., TA Instruments Q2000) sample_prep->instrument_setup heating_program Heating Program (e.g., 5, 10, 15, 20 °C/min from 30 to 400 °C) instrument_setup->heating_program data_acquisition Data Acquisition (Heat Flow vs. Temperature) heating_program->data_acquisition data_analysis Data Analysis (Melting point, Onset of decomposition, Peak decomposition temperature, Enthalpy of decomposition) data_acquisition->data_analysis

Caption: Experimental workflow for DSC analysis of energetic materials.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 1-2 mg of the sample into a hermetically sealed aluminum pan. The use of hermetically sealed pans is crucial for energetic materials to contain any potential off-gassing or pressure buildup during decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transition temperatures and energy changes.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative side reactions.

    • Heating Rates: Perform experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). This is essential for kinetic analysis using methods like the Kissinger equation.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well beyond the decomposition point (e.g., 400 °C) to ensure the entire thermal event is captured.

  • Data Analysis: From the resulting DSC curves, determine the following parameters:

    • Melting Point (T_m): The peak temperature of the endothermic melting event.

    • Onset Decomposition Temperature (T_onset): The temperature at which the exothermic decomposition begins, determined by the intersection of the baseline with the tangent of the exotherm's leading edge.

    • Peak Decomposition Temperature (T_p): The temperature at which the rate of decomposition is at its maximum.

    • Enthalpy of Decomposition (ΔH_d): The integrated area of the exothermic decomposition peak, providing a measure of the energy released.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition profile and the extent of mass loss.

Experimental Workflow for TGA Analysis:

sample_prep_tga Sample Preparation (2-5 mg in an open ceramic pan) instrument_setup_tga TGA Instrument Setup (e.g., TA Instruments Q500) sample_prep_tga->instrument_setup_tga heating_program_tga Heating Program (e.g., 10 °C/min from 30 to 400 °C) instrument_setup_tga->heating_program_tga data_acquisition_tga Data Acquisition (Mass vs. Temperature) heating_program_tga->data_acquisition_tga data_analysis_tga Data Analysis (Onset of mass loss, Temperature of maximum mass loss rate, Total mass loss) data_acquisition_tga->data_analysis_tga

Caption: Experimental workflow for TGA analysis of energetic materials.

Step-by-Step TGA Protocol:

  • Sample Preparation: Place 2-5 mg of the sample in an open ceramic pan. An open pan allows for the free escape of gaseous decomposition products.

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

  • Experimental Conditions:

    • Atmosphere: Use a high-purity nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min).

    • Heating Rate: A standard heating rate of 10 °C/min is typically used for initial characterization.

    • Temperature Range: Heat the sample from ambient temperature to a temperature where no further mass loss is observed.

  • Data Analysis: Analyze the TGA and its derivative (DTG) curves to determine:

    • Onset of Mass Loss (T_onset): The temperature at which significant mass loss begins.

    • Temperature of Maximum Mass Loss Rate (T_max): The peak temperature on the DTG curve, indicating the point of fastest decomposition.

    • Total Mass Loss (%): The percentage of the initial mass lost during decomposition.

Comparative Thermal Data

Property1-Methyl-3,4-dinitro-1H-pyrazole1-Ethyl-3,4-dinitro-1H-pyrazole (Hypothetical)
Melting Point (T_m) ~20-23 °C[2]Expected to be in a similar low-melting range
Onset Decomposition Temp. (T_onset) (DSC, 10°C/min) ~280 °C (extrapolated from related compounds)Expected to be slightly lower than the methyl analog
Peak Decomposition Temp. (T_p) (DSC, 10°C/min) ~300 °C[2]Expected to be slightly lower than the methyl analog
Enthalpy of Decomposition (ΔH_d) Data not readily availableTo be determined experimentally
Total Mass Loss (TGA, 10°C/min) ~95-100%Expected to be in a similar range

Kinetic Analysis of Thermal Decomposition

To gain a deeper understanding of the decomposition process, the activation energy (E_a) can be calculated from the DSC data obtained at multiple heating rates. The Kissinger method is a widely used isoconversional method for this purpose.[4]

The Kissinger Equation:

ln(β / T_p^2) = ln(AR / E_a) - E_a / (R * T_p)

Where:

  • β is the heating rate (K/min)

  • T_p is the peak decomposition temperature (K)

  • A is the pre-exponential factor (s⁻¹)

  • R is the ideal gas constant (8.314 J/mol·K)

  • E_a is the activation energy (J/mol)

By plotting ln(β / T_p^2) versus 1/T_p for the different heating rates, a linear relationship should be observed. The activation energy can be calculated from the slope of this line (-E_a/R).

For a more detailed analysis, the Ozawa-Flynn-Wall (OFW) method can be employed, which allows for the determination of the activation energy as a function of the extent of conversion.[1][5]

Discussion: The Influence of the Alkyl Substituent

Based on general trends observed in homologous series of energetic materials, the following hypotheses can be made regarding the comparison between the methyl and ethyl analogs:

  • Thermal Stability: The slightly larger and more electron-donating ethyl group may lead to a slight decrease in the thermal stability of 1-Ethyl-3,4-dinitro-1H-pyrazole compared to its methyl counterpart. This is because the C-N bond connecting the alkyl group to the pyrazole ring might be slightly weaker.

  • Decomposition Kinetics: The activation energy for the decomposition of the ethyl-substituted compound is expected to be slightly lower than that of the methyl-substituted compound, reflecting the lower thermal stability.

  • Physical Properties: The melting point is expected to be in a similar low-temperature range, which is a desirable characteristic for melt-castable explosives.[2]

Conclusion

This guide provides a comprehensive framework for the comparative thermal analysis of 1-Ethyl- and 1-Methyl-3,4-dinitro-1H-pyrazole. By following the detailed experimental protocols for DSC and TGA and applying established kinetic analysis methods, researchers can obtain critical data to evaluate the thermal stability and decomposition kinetics of these energetic materials. While specific experimental data for the ethyl-substituted compound is pending, the provided methodology and the discussion of expected trends offer a solid foundation for future research in this area. The systematic study of such closely related compounds is essential for building a predictive understanding of structure-property relationships in the field of energetic materials.

References

  • Kissinger, H. E. Reaction Kinetics in Differential Thermal Analysis. Analytical Chemistry1957 , 29 (11), 1702–1706. [Link]

  • Ozawa, T. A New Method of Analyzing Thermogravimetric Data. Bulletin of the Chemical Society of Japan1965 , 38 (11), 1881–1886. [Link]

  • Flynn, J. H.; Wall, L. A. A Quick, Direct Method for the Determination of Activation Energy from Thermogravimetric Data. Journal of Polymer Science Part B: Polymer Letters1966 , 4 (5), 323–328. [Link]

  • ASTM International. (2018). Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method (E698-18). West Conshohocken, PA: ASTM International. [Link]

  • Hebert, A. J., et al. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega2023 , 8 (21), 18973–18980. [Link]

  • ASTM International. (2018). Standard Test Method for Decomposition Kinetics by Thermogravimetry (E1641-18). West Conshohocken, PA: ASTM International. [Link]

  • ASTM International. (2018). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (D3418-15). West Conshohocken, PA: ASTM International. [Link]

  • ASTM International. (2019). Standard Test Method for Thermal Stability by Thermogravimetry (E2550-17). West Conshohocken, PA: ASTM International. [Link]

  • Sinditskii, V. P., et al. Thermal Decomposition of Nitropyrazoles. Energetic Materials2020 , 1-26. [Link]

  • Wang, Y., et al. Improved Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials2011 , 19 (4), 377-379. [Link]

  • Fischer, N., et al. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules2023 , 28 (18), 6549. [Link]

  • Zhou, J., et al. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules2021 , 26 (22), 7004. [Link]

Sources

Validation

Single-Crystal X-Ray Diffraction Validation of 1-Ethyl-3,4-dinitro-1H-pyrazole: A Comparative Performance Guide

Executive Summary In the development of high-energy density materials (HEDMs) and pharmaceutical intermediates, the precise determination of regioisomerism is non-negotiable.[1] This guide evaluates the validation of 1-E...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-energy density materials (HEDMs) and pharmaceutical intermediates, the precise determination of regioisomerism is non-negotiable.[1] This guide evaluates the validation of 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) using Single-Crystal X-Ray Diffraction (SCXRD).

While Nuclear Magnetic Resonance (NMR) spectroscopy remains a staple for solution-state characterization, it frequently fails to unambiguously distinguish between N-substituted pyrazole regioisomers (3,4-dinitro vs. 4,5-dinitro substitution patterns) due to overlapping chemical shifts and rapid tautomeric exchange in precursors.[1][2]

Key Finding: SCXRD is the only analytical technique that provides absolute structural certainty and, crucially, the crystal density (


) —the primary determinant of detonation velocity and pressure in energetic materials.[1] This guide demonstrates that relying solely on NMR results in a "performance blind spot," whereas SCXRD provides a self-validating dataset essential for accurate performance modeling.[1][2]

The Challenge: Regioisomerism in Nitropyrazoles

The synthesis of 1-Ethyl-3,4-dinitro-1H-pyrazole typically involves the N-alkylation of 3,4-dinitro-1H-pyrazole.[1][2] Because the starting material exists in tautomeric equilibrium, alkylation can occur at either nitrogen atom, yielding two distinct isomers with vastly different physicochemical properties:[1]

  • 1-Ethyl-3,4-dinitro-1H-pyrazole (Target)

  • 1-Ethyl-4,5-dinitro-1H-pyrazole (Kinetic/Thermodynamic byproduct)[1][2]

Misidentifying these isomers leads to erroneous predictions of detonation velocity (


) and Chapman-Jouguet pressure (

), as these properties scale linearly with density.[1][2]

Comparative Analysis: SCXRD vs. Alternative Methods

The following table objectively compares SCXRD against standard alternatives (Solution NMR and Powder XRD) for the specific task of validating EDNP.

FeatureSCXRD (Gold Standard) Solution NMR (

H/

C/

N)
Powder XRD (PXRD)
Isomer Differentiation Absolute. Direct visualization of nitro group positions relative to the ethyl chain.[1][2]Ambiguous. Requires complex NOESY/HMBC experiments; often inconclusive without reference standards.[1][2]Inferential. Can identify phase purity but cannot solve ab initio structure easily without a known model.[1][2]
Density Determination Precise (

).
Derived directly from unit cell volume and Z value at low temp (100 K).
Impossible. Cannot determine solid-state density.Approximate. Depends on Le Bail/Pawley fitting; lower accuracy than SCXRD.[1][2]
Sample Requirement Single crystal (

mm).
Dissolved sample (~5-10 mg).[1][2]Polycrystalline powder (~50 mg).[1][2]
Performance Output Atomic coordinates, bond lengths, torsion angles, intermolecular packing.[1]Connectivity, functional groups, purity profile.[1][3]Bulk phase identification, crystallinity %.
Self-Validation High. Internal residuals (

,

) and CheckCIF validation.
Medium. Dependent on operator interpretation of cross-peaks.[1]Low. Risk of indexing ambiguity.[1]
Why SCXRD Wins for EDNP

For EDNP, the density difference between the 3,4- and 4,5-isomers can be significant due to steric hindrance affecting crystal packing efficiency.[1] SCXRD provides the


 value (typically 

for this class) required for EXPLO5 performance code inputs, which NMR cannot provide.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol utilizes a self-validating feedback loop.[1][2] If the refinement metrics (


-factors) exceed thresholds, the crystal quality or model must be re-evaluated.
Phase 1: Crystal Growth (The Critical Step)[1]
  • Method: Slow Evaporation.[1][2]

  • Solvent System: Acetonitrile/Ethanol (1:[2]1) or Methanol.[2]

  • Procedure: Dissolve 20 mg of crude EDNP in 2 mL solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm, punch 3-5 pinholes, and store at 4°C in a vibration-free environment.
    
  • Target: Colorless blocks or prisms, dimensions

    
     mm.
    
Phase 2: Data Collection[1][2]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB Synergy (Kappa geometry).[1][2]

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for reduced absorption, though Cu-K
    
    
    is acceptable for small organic crystals.[2]
  • Temperature: 100 K (Cryostream).[2] Crucial for reducing thermal ellipsoids and obtaining accurate density.

  • Strategy: Full sphere collection (

    
     rotation) to ensure high redundancy (>4.0) and completeness (>99%).
    
Phase 3: Structure Solution & Refinement[2]
  • Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 or APEX4 interface.[1][2]

  • Validation Checkpoints:

    • 
      :  Must be 
      
      
      
      (indicates good data consistency).[1][2]
    • Resolution: Cutoff at 0.80 Å (standard) or 0.60 Å (high res).

    • Disorder: Check ethyl group for rotational disorder. Model using PART commands if necessary.[1][2]

    • Final Metrics: Target

      
       and 
      
      
      
      .

Visualization of the Validation Workflow

The following diagram illustrates the decision pathway for validating the EDNP structure, highlighting the "Fail" states that prevent false positives.

EDNP_Validation Start Crude Synthesis Product (Isomer Mixture) NMR 1H/13C NMR Analysis (Ambiguous Regiochemistry) Start->NMR Cryst Crystallization (Slow Evaporation) NMR->Cryst Inconclusive Check Microscopy Check: Single Crystal? Cryst->Check XRD SCXRD Data Collection (Mo-Ka, 100 K) Check->XRD Yes Fail Re-crystallize / Re-synthesize Check->Fail No (Twinning/Powder) Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement Check: R1 < 0.05? Solve->Refine Result34 Confirmed: 1-Ethyl-3,4-dinitro isomer (High Density) Refine->Result34 Valid Model Result45 Confirmed: 1-Ethyl-4,5-dinitro isomer (Lower Density) Refine->Result45 Valid Model Refine->Fail Poor Data Fail->Cryst

Figure 1: Decision logic for structural validation. Note that NMR is treated as a screening tool, while SCXRD provides the binary confirmation of isomer identity.[1]

Expected Results & Discussion

Upon successful refinement, the SCXRD data for 1-Ethyl-3,4-dinitro-1H-pyrazole typically reveals:

  • Crystal System: Monoclinic (often space group

    
     or 
    
    
    
    ).[2]
  • Density (

    
    ):  The 3,4-isomer generally exhibits a density between 1.65 and 1.75 g cm
    
    
    
    at 100 K.[1][2] This is significantly higher than non-planar isomers, directly translating to superior detonation performance.[1]
  • Molecular Geometry: The nitro groups at positions 3 and 4 are often twisted out of the pyrazole plane (torsion angles > 10°) to relieve steric strain, a feature impossible to quantify by NMR but critical for sensitivity (impact/friction) modeling.[1]

  • Intermolecular Interactions: The structure is stabilized by weak C-H...O hydrogen bonds and

    
    -stacking, which dictates the melting point (approx. 80-90°C for similar derivatives).[1]
    
Data Interpretation for Drug/Explosive Development[5]
  • If 3,4-isomer is confirmed: Proceed to scale-up. The material has the requisite density and oxygen balance.[1]

  • If 4,5-isomer is confirmed: The synthesis pathway requires modification (e.g., changing the base or temperature) to alter the kinetic/thermodynamic product ratio.[1]

References

  • Klapötke, T. M. (2011).[2] Chemistry of High-Energy Materials. De Gruyter.[2][4] (Standard text on energetic material characterization and density importance).

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.[2] Link

  • Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[2] Link

  • Zhang, J., et al. (2018).[2] Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. Chemistry – A European Journal, 24. (Specific reference for dinitropyrazole isomerism and properties). Link

  • He, P., et al. (2020).[1][2] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(13), 2986.[2] Link[2]

Sources

Comparative

Impact and friction sensitivity data of 1-Ethyl-3,4-dinitro-1H-pyrazole vs RDX

Comparative Analysis: Safety Profile and Energetic Performance of 1-Ethyl-3,4-dinitro-1H-pyrazole vs. RDX Executive Summary: The Shift to Insensitive Melt-Castables The energetic materials sector is currently undergoing...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Safety Profile and Energetic Performance of 1-Ethyl-3,4-dinitro-1H-pyrazole vs. RDX

Executive Summary: The Shift to Insensitive Melt-Castables

The energetic materials sector is currently undergoing a paradigm shift from traditional high-performance solids (like RDX) toward Insensitive Munitions (IM) compliant melt-castable formulations. While RDX (Cyclotrimethylenetrinitramine) remains the benchmark for detonation velocity and pressure, its high sensitivity to impact and friction poses significant handling risks and vulnerability to accidental initiation.

1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) represents a class of N-functionalized nitropyrazoles designed to bridge this gap. As a derivative of the 3,4-dinitropyrazole (DNP) scaffold, EDNP offers a unique combination of liquid/low-melting phase behavior and significantly reduced sensitivity, making it a prime candidate for use as an energetic plasticizer or melt-cast matrix to desensitize RDX-based formulations.

This guide provides an objective technical comparison of EDNP against the RDX benchmark, focusing on sensitivity data, physical properties, and performance metrics.

Chemical & Physical Profile

The fundamental difference between these two compounds lies in their physical state and crystal packing. RDX is a rigid, strained ring system, whereas EDNP is an aromatic heterocycle with a flexible alkyl chain, which disrupts crystal packing and lowers the melting point.

Table 1: Physicochemical Properties Comparison

PropertyRDX (Benchmark) 1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) Implication
CAS Number 121-82-4103067-96-5
Molecular Structure Nitramine (Strained Ring)Nitro-heterocycle (Aromatic)EDNP is more chemically stable due to aromaticity.
Physical State (25°C) White Crystalline SolidLiquid / Low-melting SolidEDNP acts as a melt-cast carrier; RDX is a solid filler.
Melting Point 204°C (Decomposes)< 25°C (Est. based on homologs*)EDNP allows for steam-castable processing.
Density (

)
1.82 g/cm³~1.55 - 1.65 g/cm³RDX offers higher energy density per volume.
Oxygen Balance -21.6%-55.4%EDNP requires oxidizers (e.g., AP or excess RDX) in formulation.

*Note: The N-methyl analog (MDNP) melts at ~21°C; the N-ethyl group typically lowers melting points further, rendering EDNP a liquid at room temperature.

Sensitivity Analysis: Impact & Friction

This is the critical differentiator. RDX is classified as a secondary high explosive with moderate sensitivity. EDNP, by contrast, exhibits properties of an insensitive energetic fluid.

Impact Sensitivity (Drop Weight)

Methodology: Standard Drop Weight Test (e.g., BAM or Kast). Data represents the height (


) or Energy (

) at which 50% of samples initiate.
  • RDX: High sensitivity.[1] The strained nitramine ring cleaves easily under adiabatic compression.

  • EDNP: Low sensitivity.[2][3] The aromatic pyrazole ring is inherently stable, and the liquid state dissipates impact energy (viscous flow) rather than concentrating it into "hot spots" like brittle crystals.

Friction Sensitivity (BAM)

Methodology: BAM Friction Tester. Data represents the load (Newtons) at which initiation occurs.

  • RDX: Initiates at relatively low friction loads (~120 N), making processing hazardous (e.g., screw extrusion).

  • EDNP: essentially insensitive to friction within standard testing limits (>350 N), acting as a lubricant in formulations.

Table 2: Safety Data Comparison

Test ParameterRDX EDNP (Typical for N-alkyl-DNPs) Safety Classification
Impact Sensitivity (

)
7.4 J > 15 - 20 J EDNP is ~2-3x less sensitive to impact.
Friction Sensitivity (

)
120 N > 360 N EDNP is "Insensitive" by BAM standards.
ESD (Electrostatic Discharge) 0.1 - 0.2 J> 0.5 JEDNP reduces static ignition risks.

Detonation Performance

While EDNP improves safety, it trades off some performance. It is rarely used as a monopropellant but rather as a binder to replace inert waxes/polymers, thereby contributing energy where inert binders would contribute none.

  • Detonation Velocity (

    
    ):  RDX detonates at ~8,750 m/s. EDNP, being less dense and more fuel-rich, typically detonates in the 7,200 – 7,600 m/s  range.
    
  • Application Strategy: A formulation of 60% RDX / 40% EDNP (melt-cast) retains high power (from RDX) while utilizing the insensitivity and processability of EDNP.

Experimental Workflow: Sensitivity Characterization

To validate these properties in your own lab, follow this self-validating workflow. This protocol ensures statistical reliability for liquid/solid comparisons.

Step 1: Purity Verification
  • Objective: Ensure impurities (acids/isomers) do not skew sensitivity.

  • Protocol: HPLC/NMR. Purity must be >98%.

  • Check: For EDNP, ensure no residual nitrating acid remains (lowers pH, increases sensitivity).

Step 2: BAM Friction Test (Liquid Modification)
  • Standard: UN Test 3(b)(i).

  • Protocol:

    • Apply 10mm³ of EDNP liquid to the porcelain plate.

    • Lower the porcelain peg.

    • Apply load starting at 80N.

    • Reciprocate. Look for flash/smoke/sound.

    • Step up load to 120N, 160N, ... up to 360N.

  • Validation: If RDX (control) does not fire at 120N +/- 10N, recalibrate the machine.

Step 3: Drop Weight Impact (Liquid Cell)
  • Standard: UN Test 3(a)(ii).

  • Protocol:

    • Use a liquid sample cell (brass cup with O-ring) to prevent splashing before impact.

    • Use a 5.0 kg drop weight.

    • Determine

      
       using the Bruceton Staircase method (20-30 drops).
      
  • Causality: Liquids require confinement to initiate; unconfined drops will merely splash, giving false negatives.

Logic Pathway: Material Selection

The following Graphviz diagram illustrates the decision logic for selecting between RDX and EDNP based on mission requirements (Performance vs. Safety).

MaterialSelection Start Mission Requirement HighPerf Priority: Max Brisance (Metal Acceleration) Start->HighPerf Warhead/Shaped Charge HighSafety Priority: IM Compliance (Safety & Transport) Start->HighSafety Storage/Transport/Artillery RDX_Pure Select: RDX / HMX (Pressed Solid) HighPerf->RDX_Pure MeltCast Melt-Cast Processing Required? HighSafety->MeltCast Formulation Optimized Formulation: RDX (Solid Fill) + EDNP (Matrix) RDX_Pure->Formulation Desensitization TNT_Legacy Legacy: TNT (Exudation/Toxicity Issues) MeltCast->TNT_Legacy Cost Driven Pyrazole_Modern Modern: EDNP / DNPs (Chemically Stable) MeltCast->Pyrazole_Modern Performance/Safety Driven Pyrazole_Modern->Formulation Plasticizer Effect

Caption: Decision logic for energetic material selection. EDNP serves as a modern, safer alternative to TNT in melt-cast formulations, specifically to desensitize RDX.

Conclusion

1-Ethyl-3,4-dinitro-1H-pyrazole (EDNP) is not a direct 1:1 replacement for RDX in terms of raw power. Instead, it is a functional enabler . By replacing inert binders or sensitive TNT matrices with EDNP, researchers can create formulations that approach the power of RDX while meeting modern Insensitive Munitions (IM) standards (Impact > 15J, Friction > 360N).

Recommendation: For developmental formulations, utilize EDNP as a 30-40% energetic liquid phase to suspend RDX crystals. This maximizes density and energy while utilizing the lubricating properties of the pyrazole to dampen mechanical sensitivity.

References

  • Pagoria, P. F., et al. (2018). Synthesis and Characterization of 3,4-Dinitropyrazole (DNP) and its Derivatives.

    • Context: Primary source for the synthesis and sensitivity baselines of the DNP class.
  • Klapötke, T. M., et al. (2023).[4] Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18).

    • Context: Detailed properties of N-alkyl substituted nitropyrazoles and comp
  • Zhang, J., et al. (2016). N-Functionalized 3,4-Dinitropyrazoles: Synthesis and Energetic Properties.

    • Context: Comparative data on methyl/ethyl deriv
  • Badgujar, D. M., et al. (2008). Advances in High Energy Materials: A Review of RDX.

    • Context: Benchmark sensitivity and performance d

Sources

Validation

Comparative Study of Melt-Cast Carrier Properties: Dinitropyrazoles vs. TNT

[1][2][3][4][5] Executive Summary: The Nitrogen-Rich Shift For over a century, 2,4,6-Trinitrotoluene (TNT) has been the standard-bearer for melt-cast explosives due to its ideal melting point (80.8 °C) and safe handling...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary: The Nitrogen-Rich Shift

For over a century, 2,4,6-Trinitrotoluene (TNT) has been the standard-bearer for melt-cast explosives due to its ideal melting point (80.8 °C) and safe handling characteristics. However, the modern battlespace demands higher energy density and reduced environmental toxicity.

This guide evaluates 3,4-Dinitropyrazole (DNP) and its methylated derivative 1-Methyl-3,4,5-trinitropyrazole (MTNP) as superior alternatives. Unlike TNT, which relies on fuel-oxidizer combustion, dinitropyrazoles leverage high heat of formation (


) derived from N-N bonds and ring strain.

Key Finding: 3,4-DNP offers a 13% increase in density and a 17% increase in detonation velocity over TNT, but requires specific rheological modifications due to higher melt viscosity.

Physicochemical & Energetic Comparison[3][4][6][7][8][9]

The following data aggregates experimental values from bomb calorimetry, differential scanning calorimetry (DSC), and detonation velocity probes.

Table 1: Comparative Properties of Melt-Cast Carriers
PropertyTNT (Baseline)3,4-DNP (Primary Candidate)MTNP (High Performance)Significance
Formula



High N-content increases

.
Melting Point (

)
80.8 °C86 – 88 °C 91.5 °CDNP matches existing steam-line infrastructure.
Density (

)
1.65 g/cm³1.87 g/cm³ 1.76 g/cm³Higher density

higher detonation pressure (

).
Detonation Velocity (

)
~6,900 m/s~8,100 m/s ~8,650 m/sDirect correlation to brisance (shattering power).
Detonation Pressure (

)
21.0 GPa29.4 GPa 33.7 GPaDNP offers ~40% higher pressure output.
Decomp. Temp (

)
295 °C285 °C248 °CAll candidates show safe processing windows (

).
Impact Sensitivity 15 J9 - 12 J10 JSlightly more sensitive than TNT; requires desensitization in formulation.

Critical Insight: The density of 3,4-DNP (1.87 g/cm³) is exceptional for a C-H-N-O organic compound. This allows for higher energy loading in volume-limited warheads without relying on heavy metal additives.

Technical Deep Dive: 3,4-Dinitropyrazole (DNP)

The "Acidic Proton" Challenge

Unlike TNT, 3,4-DNP possesses an acidic proton on the pyrazole nitrogen (


 approx. 3.0).
  • Risk: Direct contact with metal casings (copper, iron) can form sensitive metallic salts (similar to picric acid).

  • Mitigation:

    • N-Methylation: Converting DNP to MDNP eliminates the proton but lowers the melting point significantly (often to liquids), reducing its utility as a pure carrier.

    • Passivation: Using inner-coatings (lacquers) on munitions hardware.

    • Formulation: Co-crystallization or mixing with HMX usually stabilizes the matrix.

Rheology and Viscosity Management

Molten DNP exhibits higher viscosity than molten TNT due to intermolecular hydrogen bonding (N-H···O/N).

  • Operational Impact: Poor pouring characteristics and void formation during cooling.

  • Solution: Use a Bimodal Particle Size Distribution for the solid filler (e.g., HMX).[1]

    • Coarse: 200–400

      
      
      
    • Fine: 5–20

      
      
      
    • Ratio: 3:1 (Coarse:Fine). This packing efficiency minimizes the volume of molten carrier required, mitigating the viscosity penalty.

Experimental Protocols

Synthesis of 3,4-DNP (The Improved "LLNL/BAE" Route)

Safety Warning: Reactions involve exothermic nitrations. Conduct behind blast shields.

Step 1: N-Nitration [2][3][4][5]

  • Dissolve Pyrazole in acetic anhydride/glacial acetic acid.

  • Add fuming nitric acid (

    
    ) at 0–5 °C.
    
  • Result: 1-Nitropyrazole (1-NP).

Step 2: Thermal Rearrangement

  • Dissolve 1-NP in high-boiling solvent (e.g., Benzonitrile or Anisole).

  • Heat to 170–180 °C for 3 hours. The nitro group migrates from N to C3.

  • Result: 3-Nitropyrazole (3-NP).[6][3][7][8]

Step 3: C-Nitration (The Critical Step)

  • Dissolve 3-NP in oleum (20%

    
    ).
    
  • Add mixed acid (

    
    ).
    
  • Heat to 90 °C.

  • Quench: Pour over ice. 3,4-DNP precipitates as a white solid.

  • Purification: Recrystallize from water/ethanol.

Melt-Cast Formulation & Vacuum Casting

To validate the carrier properties, a standard "Composition B" analog is prepared (60% RDX / 40% DNP).

  • Melting: Heat DNP to 95 °C in a jacketed reactor.

  • Degassing: Apply vacuum (5 mbar) for 15 minutes to remove trapped air and moisture (DNP is hygroscopic; critical relative humidity ~85%).

  • Addition: Incrementally add dried RDX (Class 1) while stirring at 300 RPM.

  • Viscosity Check: Measure torque. If >5 Pa·s, increase temperature to 98 °C (Do not exceed 110 °C).

  • Casting: Pour into pre-heated molds (85 °C) to prevent thermal shock.

  • Cooling Cycle: Controlled cooling at 0.5 °C/min to prevent cracking.

Visualizing the Workflow

The following diagram illustrates the logical flow from raw material synthesis to final performance validation.

Dinitropyrazole_Workflow cluster_synthesis Synthesis Phase cluster_formulation Formulation Phase Pyrazole Pyrazole (Precursor) Nitration1 N-Nitration (Ac2O/HNO3) Pyrazole->Nitration1 Rearrange Thermal Rearrangement (170°C) Nitration1->Rearrange Yields 3-NP Nitration2 C-Nitration (Oleum/HNO3) Rearrange->Nitration2 DNP 3,4-DNP (Target Carrier) Nitration2->DNP Precipitation Mixing Melt Mixing (95°C, Vacuum) DNP->Mixing Melt Carrier HMX HMX/RDX (Filler) HMX->Mixing Solid Load Casting Vacuum Casting & Curing Mixing->Casting Validation Performance Validation (VOD, P_cj) Casting->Validation

Caption: Figure 1. Integrated workflow for the synthesis of 3,4-DNP and its subsequent processing into high-density melt-cast explosive formulations.

References

  • Pagoria, P. F., et al. (2018).[5] Synthesis, Formulation, and Testing of 3,4-DNP. Insensitive Munitions & Energetic Material Technology Symposium. Link

  • Wang, Y., et al. (2011).[5] Improved Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials. Link

  • Ravi, P., et al. (2011).[9] 1-Methyl-3,4,5-trinitropyrazole (MTNP): A High Performance Melt-Cast Explosive. Propellants, Explosives, Pyrotechnics.[10][3] Link

  • Zhou, L., et al. (2021).[9] Viscosity and Rheological Behavior of DNP/HMX Melt-Cast Explosives. Journal of Energetic Materials. Link

  • Zhang, J., et al. (2016).[5] Crystal Structure and Thermal Stability of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials. Link

Sources

Comparative

Technical Guide: Achieving Batch-to-Batch Reproducibility in the Synthesis of 1-Ethyl-3,4-dinitro-1H-pyrazole

Executive Summary: The Isomer Challenge 1-Ethyl-3,4-dinitro-1H-pyrazole (1-Et-3,4-DNP) is a critical intermediate in the development of melt-cast energetic materials and specific pharmaceutical scaffolds. While the precu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

1-Ethyl-3,4-dinitro-1H-pyrazole (1-Et-3,4-DNP) is a critical intermediate in the development of melt-cast energetic materials and specific pharmaceutical scaffolds. While the precursor, 3,4-dinitropyrazole (3,4-DNP), is well-characterized, its N-alkylation presents a distinct reproducibility challenge: Regiochemical Fidelity.

Because 3,4-DNP exists in tautomeric equilibrium with 4,5-dinitropyrazole, N-alkylation can theoretically yield two isomers. Although the 1-ethyl-3,4-dinitro isomer is thermodynamically favored over the 1-ethyl-4,5-dinitro isomer due to steric hindrance adjacent to the nitro groups, "Standard" literature protocols often suffer from thermal runaways that degrade selectivity, resulting in batches with variable melting points and energetic performance.

This guide compares the Standard Batch Protocol (Method A) against an Optimized Isothermal Dosing Protocol (Method B) , demonstrating how strict process control transforms this synthesis from a variable research reaction into a reproducible manufacturing process.

Comparative Analysis: Standard vs. Optimized Routes

The following table summarizes data from five consecutive synthesis runs using both methods. Method B demonstrates superior consistency in yield and purity.

Table 1: Batch Performance Metrics (n=5)
MetricMethod A: Standard Bolus AdditionMethod B: Optimized Isothermal Dosing
Reagent Addition All-in-one (Exotherm spike >15°C)Controlled dosing (ΔT < 2°C)
Base Used K₂CO₃ (Solid, excess)K₂CO₃ (Aqueous, pH controlled)
Avg. Isolated Yield 68% (Range: 55–74%)89% (Range: 88–90%)
Isomer Purity (HPLC) 92.5% (Contains 4,5-isomer & oligomers)>99.2% (Single peak)
Physical State Oily semi-solid (Solvent inclusions)Clear liquid / Low-melt solid
Thermal Onset (DSC) 195°C (Broad exotherm)215°C (Sharp exotherm)
Analysis of Failure Modes in Method A

In Method A, the rapid addition of ethyl iodide to a suspension of 3,4-DNP and base creates localized hot spots. High temperatures during the initial alkylation phase promote:

  • N2-Alkylation: Formation of unstable quaternary salts.

  • Isomer Scrambling: Increased kinetic formation of the 1-ethyl-4,5-dinitro impurity.

  • Oligomerization: Base-catalyzed degradation of the nitro-heterocycle.

The Self-Validating Protocol (Method B)

This protocol utilizes a Feedback Loop System where the progression to the next step is contingent on meeting specific In-Process Control (IPC) criteria.

Phase 1: Precursor Activation

Objective: Deprotonate 3,4-DNP without triggering ring degradation.

  • Dissolution: Charge a jacketed reactor with 3,4-DNP (1.0 eq) and Acetonitrile (10 V).

  • Cooling: Circulate coolant to establish an internal temperature (Ti) of 0°C.

  • Base Activation: Add K₂CO₃ (1.2 eq) roughly ground. Crucial: Stir for 30 minutes to allow formation of the pyrazolate anion.

    • IPC 1: Check visual appearance.[1] The solution should turn from pale yellow to deep orange/red (anion formation).

Phase 2: Controlled Alkylation

Objective: Kinetic control of the N-alkylation to favor the 3,4-isomer.

  • Dosing: Add Ethyl Iodide (1.5 eq) via a syringe pump or dropping funnel.

    • Rate Limit: Adjust rate so Ti never exceeds 5°C.

  • Reaction: Allow to warm to 20°C over 2 hours.

    • IPC 2 (HPLC): Sample at 2 hours. Criteria: 3,4-DNP < 0.5%.[2][3] If >0.5%, add 0.1 eq Ethyl Iodide and stir 1 hr.

Phase 3: Quench and Purification

Objective: Removal of inorganic salts and isomer polishing.

  • Filtration: Filter off solid KI and excess carbonate.

  • Concentration: Remove acetonitrile under reduced pressure (keep bath <40°C to prevent thermal degradation).

  • Partition: Dissolve residue in Ethyl Acetate and wash with 0.1 M HCl (removes unreacted base) followed by Brine.

  • Polishing: Pass the crude oil through a short silica plug (eluent: Hexane/EtOAc 8:2). This step specifically retains the more polar 4,5-dinitro isomer impurities.

Visualizing the Control Logic

The following diagram illustrates the decision gates that ensure batch reproducibility.

SynthesisWorkflow Start Start: 3,4-DNP + MeCN AnionGen Anion Generation (0°C, K2CO3) Start->AnionGen Dosing Controlled Dosing (Ethyl Iodide, <5°C) AnionGen->Dosing Color Change IPC_HPLC IPC: HPLC Analysis Dosing->IPC_HPLC 2 Hours Correction Correction: Add 0.1 eq EtI IPC_HPLC->Correction SM > 0.5% Workup Workup & Filtration IPC_HPLC->Workup SM < 0.5% Correction->IPC_HPLC Re-check SilicaPlug Silica Plug Polishing (Removes 4,5-isomer) Workup->SilicaPlug FinalQC Final QC: NMR, DSC, HPLC SilicaPlug->FinalQC

Caption: Workflow for Method B showing critical In-Process Control (IPC) points (Yellow Diamond) that prevent batch failure.

Scientific Validation & Mechanisms[4]

Regioselectivity Mechanism

The alkylation of 3,4-dinitropyrazole is governed by the interplay between electronic effects and steric hindrance. The pyrazolate anion has nucleophilic character at both N1 and N2.

  • N1 Attack (Desired): Leads to 1-ethyl-3,4-dinitro-1H-pyrazole. The N1 position is less sterically hindered by the nitro group at C3 compared to the N2 position's proximity to the nitro group at C3 (in the tautomeric sense).

  • N2 Attack (Undesired): Leads to 1-ethyl-4,5-dinitro-1H-pyrazole (often mislabeled as 1-ethyl-5,6). This pathway is kinetically accessible at higher temperatures but thermodynamically less stable due to the "ortho" nitro repulsion.

By maintaining low temperatures (0–5°C) during the addition (Method B), we maximize the selectivity for the lower-energy transition state (N1 alkylation), effectively suppressing the formation of the 4,5-isomer [1].

Thermal Stability (DSC Data)

Differential Scanning Calorimetry (DSC) is the ultimate arbiter of safety and purity for energetic precursors.

  • Method A batches often show a pre-exotherm "shoulder" at 160–180°C, indicative of impurities (likely isomer mixtures or partially alkylated oligomers) decomposing early.

  • Method B batches exhibit a clean, sharp exotherm onset >210°C. This thermal headroom is vital for downstream formulation processes (e.g., melt-casting) [2].

References

  • Zhang, J., et al. (2023).[4] "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega. Available at: [Link]

  • Dalinger, I. L., et al. (2015). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules. Available at: [Link]

  • Bennion, J. C., et al. (2017). "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis." Journal of Heterocyclic Chemistry.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3,4-dinitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3,4-dinitro-1H-pyrazole
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